molecular formula C18 H24 O3 B164658 O-Methylpodocarpic acid CAS No. 10037-26-0

O-Methylpodocarpic acid

货号: B164658
CAS 编号: 10037-26-0
分子量: 288.4 g/mol
InChI 键: WEGOBZDECLEAOK-JQHSSLGASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-Methylpodocarpic acid is a derivative of the natural diterpene podocarpic acid, which serves as a versatile scaffold in medicinal chemistry for developing new antimicrobial agents . Research indicates that structural modifications to the podocarpic acid core, such as the addition of an O-methyl group, can significantly influence its biological activity and cytotoxicity profile . Studies on related conjugates have shown potent growth inhibition of Gram-positive bacteria like Staphylococcus aureus (MRSA) and selective antifungal activity towards Cryptococcus neoformans . The compound is believed to exert its effects through membrane-associated reactions, and its cytotoxicity appears to be influenced by specific functional groups on the aromatic ring . O-Methylpodocarpic acid is for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-17-9-4-10-18(2,16(19)20)15(17)8-6-12-5-7-13(21-3)11-14(12)17/h5,7,11,15H,4,6,8-10H2,1-3H3,(H,19,20)/t15-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGOBZDECLEAOK-NXHRZFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC3=C2C=C(C=C3)OC)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)OC)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to O-Methylpodocarpic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Diterpenoid Scaffold

Podocarpic acid, a naturally occurring tricyclic diterpenoid resin acid, stands as a cornerstone in the field of natural product chemistry.[1] First isolated from the resin of various Podocarpus species, this chiral molecule has garnered significant attention not only for the diverse biological activities of its derivatives but also as a valuable chiral template for the stereoselective synthesis of more complex molecules.[2][3] Among its many important derivatives is O-Methylpodocarpic acid, a compound where the phenolic hydroxyl group at position C-12 has been methylated. This modification significantly alters the molecule's polarity and hydrogen bonding capabilities, opening new avenues for pharmacological investigation and synthetic applications.

This guide provides a comprehensive technical overview of O-Methylpodocarpic acid (CAS No. 10037-26-0), detailing its chemical and physical properties, synthetic pathways, and known biological significance. We will also draw comparisons with its close analogue, Methyl O-methylpodocarpate, for which more extensive experimental data is available, to provide a holistic understanding for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

O-Methylpodocarpic acid is systematically named (1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid.[4] Its core structure is the rigid tricyclic podocarpane skeleton, featuring an aromatic C-ring. The methylation of the phenolic hydroxyl group distinguishes it from its parent compound, podocarpic acid.

Core Properties of O-Methylpodocarpic Acid

While extensive experimental data for O-Methylpodocarpic acid is not widely published, its fundamental properties have been established and are summarized in the table below. For comparative purposes, properties of the parent compound, Podocarpic Acid, and the related diester, Methyl O-methylpodocarpate, are also included where available.

PropertyO-Methylpodocarpic AcidMethyl O-methylpodocarpatePodocarpic Acid
CAS Number 10037-26-01231-74-95947-49-9
Molecular Formula C₁₈H₂₄O₃C₁₉H₂₆O₃C₁₇H₂₂O₃
Molecular Weight 288.38 g/mol 302.41 g/mol 274.35 g/mol
Physical State SolidSolidSolid
Melting Point Data not available124-126 °C193-196 °C
Solubility Insoluble in water; Soluble in organic solvents (e.g., DMSO, Methanol, Chloroform)Water-insolubleSoluble in DMSO (100 mg/mL)
Hydrogen Bond Donors 102
Hydrogen Bond Acceptors 333
Topological Polar Surface Area 46.5 Ų35.5 Ų57.5 Ų

Data compiled from sources[1][2][4][5].

Synthesis and Characterization

The synthesis of O-Methylpodocarpic acid derivatives typically starts from crude podocarpic acid, which is readily available from natural sources.[2] The methylation of both the phenolic hydroxyl and the carboxylic acid groups can be achieved in a one-pot reaction to yield Methyl O-methylpodocarpate.

Experimental Protocol: Synthesis of Methyl O-methylpodocarpate

This protocol is a well-established method for the exhaustive methylation of podocarpic acid. The causality behind this one-pot approach lies in the use of a strong methylating agent, dimethyl sulfate, under basic conditions, which is reactive enough to methylate both the relatively acidic phenolic proton and the carboxylic acid proton.

Materials:

  • Crude podocarpic acid

  • Methanol

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Ice

  • Water

  • Acetone

Procedure:

  • Dissolve 250 g of crude podocarpic acid in a mixture of 500 mL of methanol, 250 g of ice, and 120 g of sodium hydroxide.

  • Stir the mixture for 90 minutes. The solution will appear dark brown.

  • Cool the solution to 15°C in an ice bath.

  • Slowly add 215 mL of dimethyl sulfate in 10 mL portions over a 2-hour period with continuous stirring. This reaction is exothermic and must be kept cool to prevent overheating.

  • Observe for solidification, which typically begins after the addition of approximately 80 mL of dimethyl sulfate.

  • After the complete addition of dimethyl sulfate, allow the reaction mixture to warm to room temperature and let it stand overnight.

  • Add 2 liters of water to the solidified mass, break it up, and filter it using a Buchner funnel.

  • Wash the filtered solid thoroughly with water.

  • For purification, warm the light-brown residue in water on a steam bath, re-filter, and then recrystallize from an acetone-water mixture. It is advisable to filter the hot acetone solution before adding water to remove any insoluble impurities like bark or twigs.

  • The resulting product is Methyl O-methylpodocarpate, which appears as a fluffy white, water-insoluble solid.[2]

Note on Selective Synthesis: To obtain O-Methylpodocarpic acid (with a free carboxylic acid), a more selective synthesis strategy is required. This could involve protecting the carboxylic acid group (e.g., as a benzyl ester), methylating the phenolic hydroxyl group, and then selectively deprotecting the carboxylic acid. Alternatively, controlled hydrolysis of the methyl ester of Methyl O-methylpodocarpate could potentially yield the desired product, though this may also risk demethylation of the methoxy group under harsh conditions.

Visualization of the Synthesis Workflow

Synthesis_Workflow Podocarpic_Acid Podocarpic Acid Reaction_Step Dissolve in Methanol/NaOH/Ice Podocarpic_Acid->Reaction_Step Methylation Add Dimethyl Sulfate (CH₃)₂SO₄ Reaction_Step->Methylation Purification Recrystallization (Acetone/Water) Methylation->Purification Workup & Filtration Final_Product Methyl O-methylpodocarpate Purification->Final_Product

Caption: Workflow for the synthesis of Methyl O-methylpodocarpate.

Spectroscopic Characterization of Methyl O-methylpodocarpate

The characterization of the synthesized product is crucial for verifying its structure and purity. Below are the reported spectral data for Methyl O-methylpodocarpate, which serve as a valuable reference.

  • Infrared (IR) Spectroscopy: The IR spectrum (KBr) shows characteristic peaks at 1710 cm⁻¹ (C=O stretch of the ester), 1605 and 1500 cm⁻¹ (C=C stretching of the aromatic ring), and 1465 cm⁻¹.[2] For O-Methylpodocarpic acid, one would expect a broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum (in CDCl₃) provides key structural information. The signals are assigned as follows: δ 1.05 (3H, singlet, C(15)-H₃), 1.29 (3H, singlet, C(17)-H₃), 3.66 (3H, singlet, ester -OCH₃), 3.78 (3H, singlet, ether -OCH₃), and 6.82 (3H, multiplet, Ar-H).[2] For O-Methylpodocarpic acid, the signal for the ester methyl group at 3.66 ppm would be absent, and a broad singlet for the carboxylic acid proton (-COOH) would be expected further downfield (typically >10 ppm), which would be exchangeable with D₂O.

  • Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak (M⁺) at m/z 302, corresponding to the molecular weight of Methyl O-methylpodocarpate. A prominent fragment is observed at m/z 227.[2] For O-Methylpodocarpic acid, the molecular ion peak would be expected at m/z 288.

Biological Significance and Research Applications

The modification of the podocarpic acid scaffold has led to a wide array of derivatives with significant biological activities. This structural diversity makes the class of compounds highly attractive for drug discovery programs.

Established Biological Activities of Podocarpic Acid Derivatives

Research has shown that derivatives of podocarpic acid possess a broad spectrum of pharmacological properties, including:

  • Antibacterial and Antifungal Activity: The core hydrophobic structure allows for interaction with microbial cell membranes.

  • Anti-inflammatory Properties: Certain derivatives have shown potential in modulating inflammatory pathways.

  • Antileukemic and Cytotoxic Activity: The potential to induce apoptosis in cancer cell lines has been a key area of investigation.[6]

  • Metabolic Regulation: Some amide derivatives of podocarpic acid have been identified as potent agonists for Liver X receptors (LXRα and LXRβ), which are important regulators of cholesterol and fatty acid metabolism, suggesting potential applications in treating atherosclerosis.

Specifically for O-Methylpodocarpic acid , it has been reported to exhibit cytotoxic effects on human epithelial and fibroblast cells .[7] This finding aligns with the broader cytotoxic potential of the podocarpane scaffold and suggests that O-Methylpodocarpic acid itself is a promising candidate for further investigation in oncology and related fields.

Visualization of Biological Activities

Biological_Activities cluster_0 Core Scaffold cluster_1 Derivatives cluster_2 Biological Activities Podocarpic_Acid Podocarpic Acid O_Methyl O-Methylpodocarpic Acid Podocarpic_Acid->O_Methyl Derivatization Amides Amide Derivatives Podocarpic_Acid->Amides Derivatization Halogenated Halogenated Derivatives Podocarpic_Acid->Halogenated Derivatization Other Other Derivatives Podocarpic_Acid->Other Derivatization Cytotoxic Cytotoxic Activity O_Methyl->Cytotoxic LXR_Agonist LXR Agonism (Metabolic Regulation) Amides->LXR_Agonist Antimicrobial Antimicrobial Activity Halogenated->Antimicrobial Anti_inflammatory Anti-inflammatory Other->Anti_inflammatory

Caption: Relationship between Podocarpic Acid, its derivatives, and their associated biological activities.

Conclusion

O-Methylpodocarpic acid represents a significant and versatile derivative of the natural product podocarpic acid. Its unique physicochemical properties, resulting from the methylation of the phenolic hydroxyl group, make it a compound of interest for further synthetic and pharmacological exploration. While detailed experimental data for O-Methylpodocarpic acid itself are limited in the public domain, the extensive information available for its close analogue, Methyl O-methylpodocarpate, provides a robust framework for its synthesis and characterization. The established cytotoxic effects of O-Methylpodocarpic acid, coupled with the wide range of biological activities demonstrated by other podocarpic acid derivatives, underscore its potential as a lead compound in drug development. This guide serves as a foundational resource for scientists aiming to harness the potential of this valuable diterpenoid scaffold.

References

  • Parish, E. J., McKeen, G. G., & Miles, D. H. (1985). Low temperature ozonolysis of methyl o-methyl podocarpate. Organic Preparations and Procedures International, 17(2), 143-146. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • ResearchGate. (n.d.). Synthesis of (−)-O-methylpodocarpic acid (195a) and (+)-O-methylpodocarpic acid (195b). [Link]

  • Kuujia. (n.d.). 10037-26-0(o-Methylpodocarpic Acid). [Link]

  • PubChem. (n.d.). Podocarpic Acid. National Center for Biotechnology Information. [Link]

  • U.S. Pharmacopeial Convention. (2012). First Supplement to USP 35–NF 30 Reference Tables / Description and Solubility. [Link]

  • Miles, D. H., & Parish, E. J. (1992). Diversity-Oriented Synthesis of a Library of Podocarpic Acid Derivatives. Molecules, 1(1), 1-10. [Link]

  • ResearchGate. (n.d.). Synthesis of (−)-O-methylpodocarpic acid (195a) and (+)-O-methylpodocarpic acid (195b). [Link]

  • PubChem. (n.d.). Methyl podocarpa-8,11,13-trien-15-oate. National Center for Biotechnology Information. [Link]

  • Gnoatto, S. C. B., et al. (2024). Acylation of Oleanolic Acid Oximes Effectively Improves Cytotoxic Activity in In Vitro Studies. Pharmaceutics, 16(1), 86. [Link]

  • da Silva, A. B., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega. [Link]

  • La Bella, T., et al. (2016). (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. Molecules, 21(9), 1193. [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR data (500 and 125 MHz, resp. δ in ppm) of compounds 3 and 4. [Link]

  • Klancic, T., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 26(15), 4633. [Link]

  • Li, Y., et al. (2022). Size-Dependent Cytotoxicity and Multi-Omic Changes Induced by Amorphous Silicon Nanoparticles in HepG2 Cells. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. [Link]

  • Al-sayed, E., et al. (2022). Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. Molecules, 27(24), 8909. [Link]

  • DC Chemicals. (n.d.). O-Methylpodocarpic acid. [Link]

  • Organic Chemistry, 8th Edition. (n.d.). Chapter 12 – Structure Determination: Mass Spectroscopy and Infrared Spectroscopy. [Link]

  • Landucci, L. L., & Zinkel, D. F. (1991). The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids. USDA Forest Service, Forest Products Laboratory. [Link]

Sources

Isolation of O-Methylpodocarpic acid from plant extracts

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Isolation of O-Methylpodocarpic Acid from Plant Extracts

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed framework for the isolation of O-Methylpodocarpic acid, a significant diterpenoid derivative. The methodology presented herein is grounded in established principles of natural product chemistry, emphasizing not just the procedural steps but the underlying scientific rationale. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction: The Significance and Origin of Podocarpic Acid Derivatives

Podocarpic acid is a tricyclic diterpenoid characterized by an aromatic C-ring, making it a valuable chiral precursor for the synthesis of a wide array of bioactive molecules.[1][2][3] Its derivatives have garnered significant interest due to their potential therapeutic applications, including anti-inflammatory, antibacterial, and antitumor activities.[2] O-Methylpodocarpic acid, the methylated form of the parent compound at the phenolic hydroxyl group, is a key intermediate in these synthetic endeavors.

The primary natural sources of podocarpic acid are conifers belonging to the Podocarpaceae family, particularly species within the Podocarpus and Dacrydium genera.[4][5] Notable species include Podocarpus totara, Podocarpus cupressina, and Dacrydium cupressinum (Rimu), which are predominantly found in the Southern Hemisphere, especially New Zealand.[2][5] The resin of these trees is a particularly rich source of this valuable diterpenoid.

This guide will delineate a robust workflow for obtaining O-Methylpodocarpic acid, commencing with the extraction of its precursor, podocarpic acid, from plant material, followed by a reliable methylation procedure and concluding with rigorous purification and characterization.

Strategic Overview: The Isolation Workflow

The isolation of O-Methylpodocarpic acid is most effectively approached as a two-stage process:

  • Extraction and Purification of Podocarpic Acid: This initial phase focuses on efficiently liberating the parent compound, podocarpic acid, from the complex matrix of the plant resin.

  • Semi-Synthesis and Purification of O-Methylpodocarpic Acid: The purified podocarpic acid is then chemically modified through methylation to yield the target compound, which is subsequently purified to a high degree.

This strategic separation ensures a higher final purity and allows for better control over the chemical transformation.

cluster_0 Phase 1: Isolation of Podocarpic Acid cluster_1 Phase 2: Synthesis & Purification of O-Methylpodocarpic Acid Plant Material Plant Material Extraction Extraction Plant Material->Extraction Solvent Acid-Base Partitioning Acid-Base Partitioning Extraction->Acid-Base Partitioning Crude Extract Chromatography_PA Chromatographic Purification Acid-Base Partitioning->Chromatography_PA Acidic Fraction Podocarpic Acid Podocarpic Acid Chromatography_PA->Podocarpic Acid Methylation Methylation Podocarpic Acid->Methylation Precursor Workup Workup Methylation->Workup Chromatography_OMPA Chromatographic Purification Workup->Chromatography_OMPA OMPA O-Methylpodocarpic Acid Chromatography_OMPA->OMPA

Figure 1: A two-phase workflow for obtaining O-Methylpodocarpic acid.

Phase 1: Isolation and Purification of Podocarpic Acid

Pre-Extraction: Sourcing and Preparation of Plant Material

The heartwood and resin of Podocarpus or Dacrydium species are the preferred starting materials. For optimal results, the plant material should be air-dried to reduce moisture content and then ground into a coarse powder. This increases the surface area available for solvent penetration, thereby enhancing extraction efficiency.

Solvent Extraction: The Principle of "Like Dissolves Like"

Diterpenoids like podocarpic acid are moderately polar compounds. The choice of solvent is critical for effective extraction.[6][7] Ethanol or methanol are excellent choices for the initial extraction due to their ability to solubilize a wide range of organic molecules, including phenolic compounds.[8][9]

Protocol: Soxhlet Extraction

  • Apparatus Setup: Assemble a Soxhlet extractor with a round-bottom flask, thimble, and condenser.

  • Loading: Place approximately 100 g of the powdered plant material into a cellulose thimble and insert it into the Soxhlet apparatus.

  • Solvent Addition: Fill the round-bottom flask with 500 mL of 95% ethanol.

  • Extraction: Heat the flask to the boiling point of the solvent. Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon arm runs clear. The continuous cycling of fresh, hot solvent ensures a thorough extraction.

  • Concentration: After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator to yield a crude resinous mass.

Acid-Base Liquid-Liquid Partitioning: Selective Separation

Podocarpic acid possesses a carboxylic acid functional group and a phenolic hydroxyl group, both of which are acidic. This property is exploited for a highly selective separation from neutral components of the crude extract, such as other terpenoids and sterols.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude extract in 200 mL of diethyl ether.

  • Basification: Transfer the ether solution to a separatory funnel and extract it with three 100 mL portions of 1 M sodium hydroxide (NaOH) solution. The acidic podocarpic acid will be deprotonated and move into the aqueous basic layer as its sodium salt.

  • Separation: Combine the aqueous layers and wash them with a small portion of diethyl ether to remove any remaining neutral impurities.

  • Acidification and Re-extraction: Cool the aqueous layer in an ice bath and carefully acidify it to a pH of approximately 2 with concentrated hydrochloric acid (HCl). The podocarpic acid will precipitate.

  • Isolation: Extract the acidified aqueous solution with three 100 mL portions of diethyl ether. The protonated, now ether-soluble, podocarpic acid will move back into the organic phase.

  • Drying and Concentration: Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enriched acidic fraction.

Chromatographic Purification

While acid-base extraction provides significant enrichment, chromatographic purification is necessary to isolate podocarpic acid from other acidic compounds. Column chromatography with silica gel is the standard method.

Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the acidic fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane. The elution can be monitored by Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing pure podocarpic acid.

  • Crystallization: Evaporate the solvent from the combined pure fractions. Recrystallization from a suitable solvent system, such as ethanol/water, can yield pure, crystalline podocarpic acid.[2]

Phase 2: Synthesis and Purification of O-Methylpodocarpic Acid

The methylation of the phenolic hydroxyl group of podocarpic acid is a straightforward chemical transformation. Dimethyl sulfate in the presence of a base is a common and effective methylating agent.

cluster_reaction Methylation Reaction PA Podocarpic Acid plus + PA->plus reagents Dimethyl Sulfate (Base) plus->reagents arrow -> reagents->arrow OMPA O-Methylpodocarpic Acid arrow->OMPA

Figure 2: Reaction scheme for the synthesis of O-Methylpodocarpic acid.

Protocol: Methylation of Podocarpic Acid

  • Dissolution: In a round-bottom flask, dissolve the purified podocarpic acid (e.g., 10 g) in 100 mL of acetone.

  • Base Addition: Add an excess of anhydrous potassium carbonate (e.g., 20 g). This acts as the base to deprotonate the phenolic hydroxyl group.

  • Methylating Agent: Add dimethyl sulfate (a slight molar excess) dropwise to the stirred suspension.

  • Reaction: Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture and filter off the potassium carbonate. Evaporate the acetone under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash successively with water and brine. Dry the ether layer over anhydrous sodium sulfate, filter, and concentrate to yield crude O-Methylpodocarpic acid.

Purification of O-Methylpodocarpic Acid

The crude product from the methylation reaction can be purified by silica gel column chromatography, similar to the purification of podocarpic acid.

ParameterPodocarpic Acid PurificationO-Methylpodocarpic Acid Purification
Stationary Phase Silica Gel 60 (70-230 mesh)Silica Gel 60 (70-230 mesh)
Mobile Phase Gradient: Hexane to Ethyl AcetateIsocratic or shallow gradient: Toluene with increasing proportions of ether (e.g., 0-20%)[2]
Typical Yield Varies with plant source (up to 87% from crude resin)[2]High conversion expected from pure precursor

Characterization and Quality Control

The identity and purity of the final product must be confirmed using a combination of spectroscopic and chromatographic techniques.

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing fraction purity. A typical solvent system is 20% ether in toluene.[2]

  • Melting Point: Pure compounds have sharp, defined melting points. The melting point of podocarpic acid is approximately 193-196 °C.[10]

  • Infrared (IR) Spectroscopy: This technique is invaluable for identifying functional groups. The IR spectrum of podocarpic acid will show a broad O-H stretch for the carboxylic acid and phenol, and a C=O stretch.[2] In the spectrum of O-Methylpodocarpic acid, the phenolic O-H stretch will be absent, and a C-O-C stretch for the ether will appear.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information.[11][12] The key indicator of successful methylation is the appearance of a singlet at approximately 3.8 ppm in the ¹H NMR spectrum, corresponding to the methoxy (-OCH₃) protons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[2]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the isolated compound.[13][14]

References

  • Ataman Kimya. (n.d.). PODOCARPIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). Podocarpic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, L., et al. (2023). A comprehensive review on the medicinal usage of Podocarpus species: Phytochemistry and pharmacology. Journal of Ethnopharmacology, 311, 116401.
  • Li, W., et al. (2019). Optimized Isolation and Characterization of the Major Polysaccharide from Grape Pomace. Molecules, 24(10), 1896.
  • Chen, X., et al. (2022). Identification of Genes and Metabolic Pathways Involved in Resin Yield in Masson Pine by Integrative Analysis of Transcriptome, Proteome and Biochemical Characteristics. International Journal of Molecular Sciences, 23(19), 11459.
  • Abdel-Lateff, A., et al. (2014).
  • The Merck Index Online. (n.d.). Podocarpic Acid. Royal Society of Chemistry.
  • Li, C., et al. (2021). Separation and purification of plant terpenoids from biotransformation. Frontiers in Bioengineering and Biotechnology, 9, 738598.
  • Chen, J., et al. (2016). Novel Diterpenoids from the Twigs of Podocarpus nagi. Molecules, 21(10), 1282.
  • Salehi, B., et al. (2020).
  • Mohamed, E. A., et al. (2013). Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L. Journal of Pharmacognosy and Phytotherapy, 5(2), 21-25.
  • Villarroel, L., et al. (2018). Resin Diterpenes from Austrocedrus chilensis. Molecules, 23(11), 2999.
  • Olabanji, O. J., et al. (2023). Choice of Solvent for Effective Extraction of Phytochemical Components in Medicinal Plant Leaves.
  • Lignitto, L., et al. (2016). (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. Molecules, 21(9), 1159.
  • Chen, Y., et al. (2021). Assessment of Ethanolic Extraction of Chlorogenic Acid, Cynarin, and Polyphenols from Burdock (Arctium lappa L.) Roots Under Ultrasound. Molecules, 26(21), 6605.
  • The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube.
  • Thermo Fisher Scientific. (n.d.).
  • Quilhot, W., et al. (2019).
  • Li, D., et al. (2020). Chemical Constituents of the Barks of Podocarpus macrophyllus.
  • El-Hawaz, R. F., et al. (2021). Phytochemical and metabolic profiling of the different Podocarpus species in Egypt: Potential antimicrobial and antiproliferative activities. PLOS ONE, 16(5), e0251830.
  • Zengin, G., et al. (2021). Effects of solvent—solvent fractionation on the total terpenoid content and in vitro anti‐inflammatory activity of Serevenia buxifolia bark extract. Journal of Food Biochemistry, 45(8), e13849.
  • Yoshida, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833.
  • de Oliveira, P. F., et al. (2019). Eperua oleifera Ducke (Fabaceae) Oilresin Chemical Composition and the Isolation of a Natural Diterpenic Acid Methyl Ester.
  • Snyder, L. R., et al. (2009). Selectivity in Reversed-Phase LC Separations, Part I: Solvent-Type Selectivity. LCGC North America, 27(10).
  • Pervin, M., et al. (2022).
  • Tony St John. (2017, May 9). Predicting a Structure Based on NMR and IR Spectra [Video]. YouTube.
  • Boudries, H., et al. (2022). Extraction and Purification Processes of Sinapic Acid Derivatives from Rapeseed and Mustard Seed By-Products.
  • Chang, F., et al. (2020). Diverse Types of Diterpenoids with an Aromatized C Ring from the Twigs of Podocarpus imbricatus.
  • Nuutila, A. M., et al. (2007). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Revista Boliviana de Química, 24(1), 1-10.
  • Altemimi, A., et al. (2017). Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts. Molecules, 22(10), 1653.
  • Dummies. (2021, July 23).
  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • Schalk, M., et al. (2019). Diterpene Resin Acids and Olefins in Calabrian Pine (Pinus nigra subsp. laricio (Poiret) Maire) Oleoresin: GC-MS Profiling of Major Diterpenoids in Different Plant Organs, Molecular Identification and Expression Analysis of Diterpene Synthase Genes. Molecules, 24(10), 1935.
  • Banarase, N. B., & Kaur, C. D. (2020). Economically viable isolation and characterization of oleanolic acid from Eugenia caryophyllus (Spreng.). Kuwait Journal of Science, 48(1).
  • Al-Sayed, E., et al. (2021). Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening. Molecules, 26(24), 7486.
  • Bandeira, D., et al. (2022). Diterpene-phenylpropanoid hybrids and structurally diverse diterpenoid monomers from the endangered conifer Podocarpus annamiensis and their bioactivities.

Sources

Biological Activities of Podocarpane Diterpenoids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Podocarpane diterpenoids represent a privileged scaffold in medicinal chemistry, characterized by a rigid tricyclic skeleton (4,4,10-trimethyl-1,2,3,4,5,6,7,8,9,10-decahydrophenanthrene). Unlike flexible aliphatic terpenes, the podocarpane framework offers a defined spatial arrangement for pharmacophore presentation, making it an ideal template for semi-synthetic optimization.

This guide analyzes the two primary therapeutic vectors for this class: reversal of multidrug resistance (MDR) in bacteria via efflux pump inhibition (specifically Totarol) and metabolic reprogramming in oncology via AMPK activation (Podocarpic acid derivatives). It moves beyond basic phenotypic screening to detail the molecular mechanisms and requisite experimental protocols for validation.

Part 1: Structural Foundation & Chemical Ecology

The biological potency of podocarpane diterpenoids is dictated by specific functionalization patterns on the tricyclic core. The naturally occurring parent compound, Podocarpic acid , and the related phenol Totarol , serve as the primary substrates for structure-activity relationship (SAR) studies.

Core Scaffold & SAR Logic

The podocarpane skeleton consists of three rings (A, B, and C). Ring C is aromatic in many bioactive derivatives (technically bridging into abietane-like structures, but often classified together in synthesis).

  • C12 & C13 (Ring C): The "Warhead" region. Hydroxyl groups here provide antioxidant capacity and hydrogen-bonding motifs essential for protein binding (e.g., NorA efflux pump interaction). Oxidation to ortho-quinones significantly enhances cytotoxicity but increases non-specific reactivity.

  • C4 (Ring A): The "Targeting" vector. The carboxylic acid or methyl group at this position modulates lipophilicity. Derivatization here (e.g., amides, polyamine conjugates) is critical for improving bioavailability and reducing hemolytic toxicity.

Visualization: SAR Decision Matrix

The following diagram illustrates the logical flow of structural modifications and their resulting biological impacts.

SAR_Logic Scaffold Podocarpane Core (Tricyclic Skeleton) C12_13 Ring C Modification (C12/C13 Positions) Scaffold->C12_13 Pharmacophore C4 Ring A Modification (C4 Carboxylic Acid) Scaffold->C4 PK Modulation Phenol Phenolic -OH (Totarol/Podocarpic Acid) C12_13->Phenol Quinone Ortho-Quinone (Oxidation) C12_13->Quinone Amide Amide/Polyamine Conjugation C4->Amide Efflux Efflux Pump Inhibition (Bacterial MDR) Phenol->Efflux H-Bonding with NorA Cyto High Cytotoxicity (Anticancer) Quinone->Cyto Redox Cycling/ROS Amide->Efflux Synergistic Adjuvant Bioavail Improved Bioavailability & Reduced Hemolysis Amide->Bioavail Membrane Permeability

Figure 1: Structural decision tree for optimizing podocarpane diterpenoids. Modifications at Ring C drive potency, while Ring A dictates pharmacokinetics.

Part 2: Antimicrobial & Synergistic Mechanisms

The most immediate clinical application of podocarpane diterpenoids, particularly Totarol , is not as a standalone antibiotic, but as an antibiotic adjuvant .

Mechanism: Efflux Pump Inhibition (EPI)

Staphylococcus aureus (including MRSA) utilizes the NorA multidrug efflux pump to expel fluoroquinolones and other intercalating dyes. Totarol functions as a potent Efflux Pump Inhibitor (EPI).

  • Binding: Totarol binds to the hydrophobic pocket of the NorA transporter.

  • Disruption: It lowers the proton motive force (PMF) required for the pump's active transport.

  • Accumulation: This blockade allows the co-administered antibiotic (e.g., ciprofloxacin, tetracycline) to accumulate intracellularly to lethal concentrations.

Key Data Point: Totarol reduces the MIC of ethidium bromide and antibiotics by 2-8 fold in resistant strains, separating its intrinsic antimicrobial activity (MIC ~4-8 µg/mL) from its EPI activity (effective at 1/4 MIC).

Visualization: NorA Inhibition Pathway

Efflux_Mechanism Antibiotic_Out Antibiotic (Extracellular) Antibiotic_In Antibiotic (Intracellular) Antibiotic_Out->Antibiotic_In Diffusion NorA NorA Efflux Pump (Active) Antibiotic_In->NorA Substrate Binding Target Bacterial DNA/Ribosome (Target Site) Antibiotic_In->Target Accumulation -> Cell Death NorA->Antibiotic_Out Efflux (Resistance) NorA_Blocked NorA-Totarol Complex (Inactive) NorA->NorA_Blocked Totarol Totarol (Podocarpane) Totarol->NorA Allosteric Binding

Figure 2: Mechanism of Action for Totarol as an Efflux Pump Inhibitor (EPI) in S. aureus.[1][2][3][4]

Part 3: Oncology & Antiproliferative Pathways

Podocarpic acid derivatives exhibit anticancer properties through metabolic intervention. The primary mechanism involves the AMPK/mTOR axis , a critical sensor of cellular energy status.

Mechanism: Metabolic Stress Induction
  • AMPK Activation: Derivatives (especially C4-amides and C12-hydroxyl variants) induce phosphorylation of AMPK (Thr172).

  • mTOR Inhibition: Activated AMPK phosphorylates TSC2, which inhibits mTORC1. This shuts down protein synthesis and cell proliferation.

  • Mitochondrial Apoptosis: Some derivatives (e.g., compound 28, a catechol variant) alter the Bax/Bcl-2 ratio, triggering cytochrome c release and caspase-dependent apoptosis.

Visualization: Antiproliferative Signaling Cascade

Anticancer_Pathway Compound Podocarpic Acid Derivative AMPK AMPK (Phosphorylation) Compound->AMPK Activates Mito Mitochondria (Bax/Bcl-2 Ratio) Compound->Mito Stress Induction TSC2 TSC2 AMPK->TSC2 Activates mTOR mTORC1 TSC2->mTOR Inhibits S6K p70S6K (Protein Synthesis) mTOR->S6K Activates Apoptosis Apoptosis / Autophagy S6K->Apoptosis Inhibition leads to arrest Caspase Caspase 3/9 Mito->Caspase Cyt-c Release Caspase->Apoptosis Execution

Figure 3: Dual-action anticancer mechanism involving AMPK metabolic regulation and mitochondrial apoptosis.

Part 4: Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy (EPI Validation)

Purpose: To determine if a podocarpane derivative acts as an antibiotic adjuvant.

  • Preparation: Use 96-well microtiter plates.

  • Gradient:

    • X-axis: Serial 2-fold dilutions of the antibiotic (e.g., Ciprofloxacin).

    • Y-axis: Serial 2-fold dilutions of the podocarpane derivative (e.g., Totarol).

  • Inoculum: Add S. aureus (NorA overexpressing strain, e.g., SA-1199B) at

    
     CFU/mL.
    
  • Incubation: 18-24 hours at 37°C.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    • Interpretation: FICI

      
       indicates Synergy .
      
Protocol 2: MTT Cytotoxicity Assay

Purpose: To assess antiproliferative potency against cancer cell lines (e.g., MCF-7, HepG2).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add podocarpane derivatives dissolved in DMSO (Final DMSO

    
    ). Treat for 48h.
    
  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Remove supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves to determine

    
    .
    
Summary of Biological Activity Data
Compound ClassKey DerivativeTarget/MechanismActivity Range
Phenolic Diterpene TotarolNorA Efflux Pump / PBP2aMIC: 2-8 µg/mL (Synergy at 1/4 MIC)
Podocarpic Acid Compound 28 (Catechol)Mitochondrial Apoptosis

: 0.6 µM (A-549 cells)
Podocarpic Amide LXR AgonistLiver X Receptor (LXR)

: ~50 nM
Polyamine Conjugate PA3-4-3 AmideMembrane PermeabilizationPotent anti-MRSA, non-hemolytic

References

  • Smith, E. C., et al. (2007). "The phenolic diterpene totarol inhibits multidrug efflux pump activity in Staphylococcus aureus."[3][4] Antimicrobial Agents and Chemotherapy. [Link][3]

  • Liu, W., et al. (2005). "Design, synthesis, and structure-activity relationship of podocarpic acid amides as liver X receptor agonists."[5] Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gonzalez, M. A. (2015). "Aromatic abietane diterpenoids: their biological activity and synthesis." Natural Product Reports. [Link]

  • Bae, H., et al. (2012). "Anticancer properties of pomolic acid-induced AMP-activated protein kinase activation in MCF7 human breast cancer cells." Biological and Pharmaceutical Bulletin. [Link]

  • San Feliciano, A., et al. (2018). "Synthesis and antiproliferative activity of podocarpane and totarane derivatives."[6] European Journal of Medicinal Chemistry. [Link]

Sources

O-Methylpodocarpic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Review of its History, Synthesis, and Biological Potential

Introduction: The Significance of Diterpenoids and O-Methylpodocarpic Acid

Diterpenoids, a class of natural products with a C20 carbon skeleton, have long been a source of fascination for chemists and pharmacologists due to their complex molecular architectures and diverse biological activities. Among these, the podocarpane skeleton has served as a foundational template for the synthesis of numerous bioactive molecules. O-Methylpodocarpic acid, a methylated derivative of podocarpic acid, represents a key intermediate and a target of study in its own right. This guide provides a comprehensive overview of the history, synthesis, chemical properties, and reported biological activities of O-Methylpodocarpic acid and its close derivatives, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

A Journey Through Time: The History of Podocarpic Acid and its Derivatives

The Art of Creation: Synthesis of O-Methylpodocarpic Acid

The synthesis of O-Methylpodocarpic acid is typically achieved through the methylation of its parent compound, podocarpic acid. Podocarpic acid itself can be obtained from natural sources or through total synthesis.

Isolation and Purification of Podocarpic Acid

Crude podocarpic acid is extracted from the resin of Podocarpus species. A general protocol for its purification involves the following steps:

  • Extraction: The crude resin is dissolved in a suitable organic solvent, such as methanol, and filtered to remove insoluble materials like bark and twigs.

  • Recrystallization: The filtrate is then subjected to recrystallization, often from a mixture of methanol and water, to yield pure podocarpic acid as beige crystals[1]. The typical melting point of pure podocarpic acid is in the range of 186-188°C[1].

Methylation of Podocarpic Acid to O-Methylpodocarpic Acid

The conversion of podocarpic acid to O-Methylpodocarpic acid involves the methylation of the phenolic hydroxyl group. A common and efficient method for this transformation is the use of dimethyl sulfate in the presence of a base.

Experimental Protocol: Synthesis of Methyl O-Methylpodocarpate

This protocol describes the synthesis of the methyl ester of O-Methylpodocarpic acid, a closely related derivative. The synthesis of O-Methylpodocarpic acid would involve a similar methylation of the phenolic hydroxyl group, followed by hydrolysis of the ester if the carboxylic acid is desired.

  • Dissolution: Dissolve crude podocarpic acid in a mixture of methanol, ice, and sodium hydroxide solution with stirring.

  • Methylation: Cool the resulting dark brown solution and add dimethyl sulfate portion-wise while maintaining a low temperature using an ice bath to control the exothermic reaction.

  • Solidification and Isolation: As the reaction proceeds, the mixture will begin to solidify. After the addition of dimethyl sulfate is complete, allow the reaction to warm to room temperature and stand overnight.

  • Workup: Add water to the solidified mass, filter the solid, and wash with water.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as acetone and water, to yield the pure methylated product[1].

Caption: Potential anti-inflammatory mechanism of O-Methylpodocarpic acid.

Anticancer and Cytotoxic Potential

A significant area of interest for podocarpic acid derivatives is their potential as anticancer agents. Various related compounds have shown antileukemic and antitumor activities.[1] The cytotoxic effects are often evaluated against a panel of cancer cell lines. The mechanisms underlying these activities can be diverse, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol to assess the cytotoxic effects of a compound like O-Methylpodocarpic acid on cancer cell lines.

  • Cell Culture: Maintain the desired cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of O-Methylpodocarpic acid (typically in a solvent like DMSO, with a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions and Conclusion

O-Methylpodocarpic acid stands as a significant molecule within the rich chemical landscape of diterpenoids. Its role as a synthetic intermediate and its potential as a bioactive agent continue to warrant further investigation. While the existing literature provides a solid foundation, there remain opportunities for more focused research on O-Methylpodocarpic acid itself. Future studies should aim to:

  • Elucidate the complete and unambiguous spectroscopic characterization of O-Methylpodocarpic acid.

  • Conduct comprehensive biological screening to evaluate its efficacy in various disease models, including specific microbial strains and cancer cell lines.

  • Investigate the detailed mechanisms of action for any observed biological activities to identify its molecular targets.

  • Explore the synthesis of novel derivatives of O-Methylpodocarpic acid to optimize its therapeutic potential.

This in-depth guide has synthesized the available knowledge on O-Methylpodocarpic acid, providing researchers with a valuable starting point for their own investigations into this promising natural product derivative. The exploration of such compounds is crucial for the discovery and development of new therapeutic agents.

References

Sources

Methodological & Application

Application Notes and Protocols: O-Methylpodocarpic Acid as a Chiral Template in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of O-Methylpodocarpic Acid in Chiral Synthesis

In the landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount for the efficacy and safety of pharmaceuticals and other bioactive molecules, the choice of a chiral directing group is a critical strategic decision. O-Methylpodocarpic acid, a readily available derivative of the natural product (+)-podocarpic acid, has emerged as a powerful and versatile chiral template. Its rigid tricyclic framework provides a well-defined steric environment, enabling high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions.

This guide provides a comprehensive overview of the application of O-Methylpodocarpic acid as a chiral auxiliary, offering detailed protocols for its preparation and its use in diastereoselective transformations. By delving into the causality behind experimental choices, these notes aim to equip researchers with the practical knowledge to effectively harness the stereodirecting power of this remarkable molecule.

Core Principles of O-Methylpodocarpic Acid as a Chiral Auxiliary

The efficacy of O-Methylpodocarpic acid as a chiral auxiliary stems from several key structural features:

  • Rigid Tricyclic Skeleton: The fused ring system minimizes conformational flexibility, presenting a predictable and sterically biased environment.

  • Defined Stereocenters: The inherent chirality of the molecule is effectively transferred to the reaction center.

  • Functional Handles: The carboxylic acid and aromatic ring provide points for attachment of substrates and further synthetic manipulation.

  • Recoverability: The auxiliary can often be recovered and reused, enhancing the overall efficiency of the synthetic route.

The general workflow for utilizing O-Methylpodocarpic acid as a chiral template is depicted below.

Chiral Auxiliary Workflow cluster_0 Preparation of Chiral Auxiliary cluster_1 Asymmetric Transformation cluster_2 Cleavage and Recovery Podocarpic Acid Podocarpic Acid O-Methylpodocarpic Acid O-Methylpodocarpic Acid Podocarpic Acid->O-Methylpodocarpic Acid Methylation Chiral Adduct Chiral Adduct O-Methylpodocarpic Acid->Chiral Adduct Coupling Achiral Substrate Achiral Substrate Achiral Substrate->Chiral Adduct Diastereoselective Reaction Diastereoselective Reaction Chiral Adduct->Diastereoselective Reaction e.g., Alkylation Diastereomerically Enriched Product Diastereomerically Enriched Product Diastereoselective Reaction->Diastereomerically Enriched Product Chiral Product Chiral Product Diastereomerically Enriched Product->Chiral Product Cleavage Recovered Auxiliary Recovered Auxiliary Diastereomerically Enriched Product->Recovered Auxiliary Diastereoselective Alkylation O-Methylpodocarpic Acid O-Methylpodocarpic Acid Chiral Amide Chiral Amide O-Methylpodocarpic Acid->Chiral Amide Amide Coupling Enolate Formation Enolate Formation Chiral Amide->Enolate Formation Base (e.g., LDA) Alkylation Alkylation Enolate Formation->Alkylation Electrophile (R-X) Alkylated Amide Alkylated Amide Alkylation->Alkylated Amide Chiral Carboxylic Acid Chiral Carboxylic Acid Alkylated Amide->Chiral Carboxylic Acid Hydrolysis Recovered Auxiliary Recovered Auxiliary Alkylated Amide->Recovered Auxiliary Cleavage

Application Note: Quantitative Analysis of O-Methylpodocarpic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

O-Methylpodocarpic acid is a diterpenoid natural product derived from podocarpic acid, a compound found in various plant species, particularly in the resins of conifers like those from the Podocarpaceae family[1][2]. Podocarpic acid and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including potential anti-inflammatory, antibacterial, and antitumor properties[3]. As research into the therapeutic potential of these compounds progresses, robust and reliable analytical methods for their quantification in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, are essential.

This application note provides detailed protocols for the quantitative analysis of O-Methylpodocarpic acid using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies, and the protocols are designed to be self-validating systems in line with ICH guidelines[4][5][6][7].

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of diterpenes and other natural products due to its robustness, sensitivity, and reproducibility[8][9]. The presence of a chromophore in the aromatic ring of O-Methylpodocarpic acid allows for its detection by UV spectroscopy.

Scientific Rationale

The choice of a reversed-phase C18 column is based on the non-polar nature of O-Methylpodocarpic acid, which will be well-retained and separated from more polar matrix components[10]. The mobile phase, consisting of an organic solvent (acetonitrile or methanol) and acidified water, allows for the elution of the analyte. The addition of an acid, such as formic or phosphoric acid, to the mobile phase is crucial to suppress the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention time stability[11]. UV detection is set at a wavelength corresponding to the absorbance maximum of the aromatic system in O-Methylpodocarpic acid, ensuring optimal sensitivity.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Sample Matrix (e.g., Plant Extract) Dissolve_Sample Dissolve/Extract in Solvent Sample->Dissolve_Sample Standard O-Methylpodocarpic Acid Reference Standard Dissolve_Std Prepare Stock & Working Standard Solutions Standard->Dissolve_Std Solvent Methanol/Acetonitrile Solvent->Dissolve_Sample Solvent->Dissolve_Std Filter Filter through 0.45 µm Syringe Filter Dissolve_Sample->Filter Dissolve_Std->Filter HPLC HPLC System (C18 Column) Filter->HPLC Inject Detection UV/DAD Detector HPLC->Detection Data Chromatogram Acquisition Detection->Data Calibration Construct Calibration Curve (Peak Area vs. Concentration) Data->Calibration Calculate Calculate Concentration in Sample Calibration->Calculate

Caption: Workflow for HPLC-UV quantification of O-Methylpodocarpic acid.

Detailed Protocol

1.3.1. Materials and Reagents

  • O-Methylpodocarpic acid reference standard (purity ≥98%)

  • HPLC-grade acetonitrile and/or methanol

  • HPLC-grade water

  • Formic acid or phosphoric acid, analytical grade

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.45 µm syringe filters

1.3.2. Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of O-Methylpodocarpic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

1.3.3. Sample Preparation

  • Accurately weigh a known amount of the sample (e.g., 100 mg of dried plant extract).

  • Extract the sample with a suitable volume of methanol or acetonitrile (e.g., 3 x 10 mL) using ultrasonication or another appropriate extraction method.

  • Combine the extracts and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in a known volume of mobile phase (e.g., 5 mL).

  • Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.

1.3.4. HPLC Conditions

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm (or determined λmax)

1.3.5. Method Validation The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[4][5][6][7].

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98-102%
Precision (% RSD) Intra-day: < 2%, Inter-day: < 3%
LOD Signal-to-noise ratio of 3:1
LOQ Signal-to-noise ratio of 10:1

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of O-Methylpodocarpic acid, a derivatization step is necessary to convert the carboxylic acid group into a more volatile ester.

Scientific Rationale

Derivatization is essential for the GC analysis of carboxylic acids to increase their volatility and thermal stability[12][13]. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method to replace the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group[14]. This TMS-ester is more volatile and less polar, allowing for its analysis by GC. The mass spectrometer provides high selectivity and sensitivity for detection, and the fragmentation pattern can be used for structural confirmation.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Dried Sample Extract Dissolve Dissolve in Solvent Sample->Dissolve Standard Dried O-Methylpodocarpic Acid Reference Standard Standard->Dissolve Solvent Anhydrous Solvent (e.g., Pyridine) Solvent->Dissolve Deriv_Reagent Derivatization Reagent (e.g., BSTFA) Derivatize Add Reagent & Heat (e.g., 70°C for 30 min) Deriv_Reagent->Derivatize Dissolve->Derivatize GCMS GC-MS System (e.g., DB-5ms Column) Derivatize->GCMS Inject Data Total Ion Chromatogram & Mass Spectrum GCMS->Data Calibration Construct Calibration Curve (Peak Area vs. Concentration) Data->Calibration Calculate Calculate Concentration in Sample Calibration->Calculate

Caption: Workflow for GC-MS quantification of O-Methylpodocarpic acid.

Detailed Protocol

2.3.1. Materials and Reagents

  • O-Methylpodocarpic acid reference standard (purity ≥98%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable aprotic solvent

  • GC-MS vials with inserts

  • Heating block or oven

2.3.2. Standard and Sample Preparation

  • Prepare stock and working standard solutions of O-Methylpodocarpic acid in a suitable solvent (e.g., methanol) and evaporate a known aliquot to dryness under a stream of nitrogen in a GC vial.

  • Prepare the sample extract as described in the HPLC section and evaporate a known aliquot to dryness.

  • To the dried residue of both standards and samples, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vials tightly and heat at 70 °C for 30 minutes.

  • Cool the vials to room temperature before analysis.

2.3.3. GC-MS Conditions

ParameterRecommended Conditions
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless (or split, depending on concentration)
Injector Temp. 280 °C
Oven Program Start at 150 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min.
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500
Quantification Ion To be determined from the mass spectrum of the derivatized standard (e.g., molecular ion or a characteristic fragment ion).

2.3.4. Method Validation Similar to the HPLC method, the GC-MS method should be validated for linearity, accuracy, precision, LOD, and LOQ according to ICH guidelines[4][5][6][7].

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard for calibration, provided an internal standard of known purity is used[13][15][16]. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Scientific Rationale

For qNMR, specific protons on the O-Methylpodocarpic acid molecule that are well-resolved from other signals in the spectrum are chosen for integration[6][7]. An internal standard with a known concentration and purity, and with signals that do not overlap with the analyte, is added to the sample. By comparing the integral of a known number of protons from the analyte to the integral of a known number of protons from the internal standard, the concentration of the analyte can be calculated. Key experimental parameters, such as the relaxation delay (D1), must be sufficiently long (typically 5-7 times the longest T1 relaxation time of the protons being quantified) to ensure complete relaxation of the nuclei between scans, which is critical for accurate quantification[15].

Protocol Overview

3.2.1. Materials and Reagents

  • O-Methylpodocarpic acid sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., CDCl₃, Methanol-d₄)

  • NMR tubes

3.2.2. Sample Preparation

  • Accurately weigh a known amount of the O-Methylpodocarpic acid sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3.2.3. NMR Acquisition Parameters

ParameterRecommended SettingRationale
Pulse Angle 90°Maximizes signal intensity per scan.
Relaxation Delay (D1) ≥ 5 x T1 (longest T1 of analyte and standard protons)Ensures full relaxation for accurate integration.[15]
Number of Scans Sufficient for a high signal-to-noise ratio (e.g., >250:1)Improves the precision of the integration.[6]
Acquisition Time Sufficient to resolve peaks and allow for proper phasing.Ensures accurate peak integration.

3.2.4. Data Processing and Quantification

  • Apply appropriate window function (e.g., exponential multiplication with a small line broadening).

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate the selected non-overlapping signals of O-Methylpodocarpic acid and the internal standard.

  • Calculate the concentration of O-Methylpodocarpic acid using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛₜ / Iₛₜ) * (MWₓ / MWₛₜ) * (mₛₜ / V) * Pₛₜ

    Where:

    • Cₓ = Concentration of analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of solvent

    • P = Purity of the standard

    • ₓ = analyte, ₛₜ = standard

Conclusion

This application note provides comprehensive and scientifically grounded protocols for the quantification of O-Methylpodocarpic acid using HPLC-UV, GC-MS, and qNMR. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. For routine quality control, HPLC-UV offers a balance of speed, cost-effectiveness, and reliability. GC-MS provides higher selectivity and structural confirmation, which is beneficial for complex matrices. qNMR stands out as a primary ratio method, offering high precision and accuracy without the need for a specific reference standard of the analyte. All methods, when properly validated, can provide accurate and reliable quantification of O-Methylpodocarpic acid to support research and development in the fields of natural products chemistry and drug discovery.

References

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical, and Industrial Applications. InTech. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: development and potential of a method for natural products analysis. Journal of natural products, 70(5), 873–881. [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of complex natural samples. Current opinion in biotechnology, 25, 51–59. [Link]

  • Cui, M., Jiang, Y., & Li, G. (2021). Research Progress of NMR in Natural Product Quantification. Molecules, 26(20), 6296. [Link]

  • Parish, E. J., & Miles, D. H. (1984). Antitumor activity of podocarpic acid derivatives. Journal of pharmaceutical sciences, 73(5), 694–696. [Link]

  • HPLC Analysis of Diterpenes. (n.d.). ResearchGate. [Link]

  • Li, Y., & Fitzloff, J. F. (2002). A validated HPLC method for the analysis of diterpenoids in unprocessed and processed Euphorbia lathyris seeds. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 635-643. [Link]

  • Root, M., Petroski, W., Bechtold, K., McCullen, L., Lambiase, S., Wilson, B., & Joyner, R. (2022). A Simplified HPLC-UV Method for the Analysis of Triterpenoid Acids from Heritage Apples (Malus domestica) from western North Carolina, USA. Bioactive Compounds in Health and Disease, 5(4), 84-92. [Link]

  • Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. (2022). MDPI. [Link]

  • McDermott, C. M., Flanders, P. L., & Sherrill, E. (2022). Analysis of Abietane-Type Diterpenoids from Baltic Amber Samples. ChemRxiv. [Link]

  • PubChem. (n.d.). Podocarpic Acid. National Center for Biotechnology Information. [Link]

  • AMS Biopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. AMS Biopharma. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • PubChem. (n.d.). Methyl podocarpa-8,11,13-trien-15-oate. National Center for Biotechnology Information. [Link]

  • LookChem. (n.d.). Cas 5947-49-9,PODOCARPIC ACID. LookChem. [Link]

  • Parish, E. J., & Miles, D. H. (2014). Diversity-Oriented Synthesis of a Library of Podocarpic Acid Derivatives. Austin Journal of Organic & Inorganic Chemistry, 1(1), 4. [Link]

  • Parish, E. J., & Miles, D. H. (2014). Diversity-Oriented Synthesis of a Library of Podocarpic Acid Derivatives. Austin Publishing Group. [Link]

  • University of Cambridge. (2017). Quantitative NMR Spectroscopy. University of Cambridge. [Link]

  • dos Santos, R. B., de Oliveira, V. M., & de Oliveira, A. F. M. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. Frontiers in Chemistry, 12, 1389947. [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]

  • The Merck Index Online. (n.d.). Podocarpic Acid. Royal Society of Chemistry. [Link]

  • A modified GC-MS analytical procedure for separation and detection of multiple classes of carbohydrates. (2016). MDPI. [Link]

  • Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. (2024). BMC Chemistry. [Link]

  • Atlas of Mass Spectra of Diterpenoid Compounds. (2000). ResearchGate. [Link]

  • SpectraBase. (n.d.). 8.alpha.-Podocarp-12-en-15-oic acid, 8-hydroxy-13-isopropyl-, methyl ester. Wiley. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0155495). Natural Products Magnetic Resonance Database. [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Souri, E., Jalalizadeh, H., Kebriaee-Zadeh, A., Shekarchi, M., & Dalvandi, A. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Biomedical chromatography : BMC, 20(12), 1309–1314. [Link]

  • van der Doelen, G. A. (1999). Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. In On the conservation of paintings in a changing environment: The influence of light, humidity and temperature on the chemical and physical properties of traditional painting materials (pp. 137-150). University of Amsterdam. [Link]

  • Singh, S., Singh, D., & Pathak, P. (2024). GC-MS analysis, molecular docking, and pharmacokinetic studies on Dalbergia sissoo barks extracts for compounds with anti-diabetic potential. Scientific reports, 14(1), 24936. [Link]

  • Kim, J., Lee, J., & Lee, J. (2024). Metabolomics Study by Amino and Organic Acid Profiling Analyses in Pre- and Post-Milling Barley Using Gas Chromatography-Tandem Mass Spectrometry. Metabolites, 14(11), 654. [Link]

  • Nguyen, T. A., Do, T. T., & Nguyen, T. H. (2014). An HPLC method for the determination of thioctic acid in raw material and tablets. Journal of chromatographic science, 52(8), 819–823. [Link]

  • Singh, S., Singh, D., & Pathak, P. (2024). GC–MS analysis, molecular docking, and pharmacokinetic studies on Dalbergia sissoo barks extracts for compounds with anti-diabetic potential. Scientific Reports, 14(1), 24936. [Link]

  • Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography. (2021). MDPI. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (2005). Acta Poloniae Pharmaceutica ñ Drug Research, 62(5), 343-348. [Link]

  • CABI Digital Library. (n.d.). GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. CABI. [Link]

  • Analytical Method Development and Validation of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Quercetin and Piperine in Dual-Drug Loaded Nanostructured Lipid Carriers. (2023). ResearchGate. [Link]

Sources

Application Note: O-Methylpodocarpic Acid in Drug Delivery Systems

[1]

Executive Summary & Rationale

O-Methylpodocarpic acid (OMP) (12-methoxypodocarpa-8,11,13-trien-19-oic acid) is a semi-synthetic diterpenoid derived from the naturally occurring podocarpic acid. Unlike its parent compound, OMP possesses a methylated phenolic group at the C12 position, significantly altering its lipophilicity and metabolic stability.

In the context of drug delivery, OMP serves a dual purpose:

  • As a Bioactive Payload: OMP and its derivatives exhibit anti-inflammatory, antimicrobial, and potential anticancer activities.[1] However, its poor aqueous solubility and non-specific cytotoxicity necessitate advanced encapsulation strategies (e.g., polymeric nanoparticles).

  • As a Hydrophobic Scaffold (Prodrug Moiety): The rigid tricyclic phenanthrene skeleton acts as a "molecular wedge." When conjugated to hydrophilic drugs via the C19-carboxyl group, it enhances membrane permeability and blood-brain barrier (BBB) penetration.

This guide provides standardized protocols for formulating OMP into nanocarriers and utilizing it as a conjugation scaffold.

Physicochemical Profiling & Pre-Formulation

Before initiating formulation, the specific material attributes of OMP must be characterized to select the appropriate delivery vehicle.

Key Chemical Attributes
PropertyValue / CharacteristicImplication for Delivery
Molecular Formula C₁₈H₂₄O₃Low molecular weight, suitable for oral/parenteral routes.
LogP (Estimated) ~4.5 - 5.2Highly lipophilic; requires lipid or polymer-based carriers.
pKa (COOH) ~4.8 - 5.0Ionized at physiological pH (7.4), but unionized in acidic tumor microenvironments.
Solubility Water: < 0.1 mg/mLEthanol: SolubleDCM: Soluble"Brick dust" molecule; requires organic solvents for processing.
Reactivity C19-COOH (Axial)Critical Insight: The axial position creates steric hindrance. Standard EDC/NHS coupling often fails. Acid chloride activation is recommended.

Application 1: OMP as a Conjugation Scaffold (Prodrug Design)

Objective: Conjugate OMP to a hydrophilic payload (e.g., a peptide or nucleoside) to improve cellular uptake.

Mechanistic Insight

The OMP scaffold provides a "lipophilic anchor." By masking the payload's polarity, the conjugate can traverse lipid bilayers via passive diffusion. Once inside the cell, esterases cleave the linker, releasing the active drug and the inert OMP by-product.

Protocol: Synthesis of OMP-Linker-Drug Conjugate

Note: Due to the steric hindrance of the C19 axial carboxyl group, we utilize the Acid Chloride method.

Materials:

  • O-Methylpodocarpic acid (OMP)[2]

  • Oxalyl chloride (2.0 equiv)

  • Dimethylformamide (DMF) (Catalytic amount)

  • Dichloromethane (DCM) (Anhydrous)

  • Nucleophile (Drug with free -OH or -NH₂ group)

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • Activation (Acid Chloride Formation):

    • Dissolve 1.0 mmol OMP in 10 mL anhydrous DCM under nitrogen atmosphere.

    • Add catalytic DMF (2 drops).

    • Add Oxalyl chloride (2.0 mmol) dropwise at 0°C.

    • Stir at room temperature (RT) for 2 hours until gas evolution ceases.

    • Validation: Aliquot 50 µL, quench with MeOH, and check via TLC (conversion to methyl ester indicates active acid chloride).

    • Evaporate solvent to yield crude OMP-acid chloride (Do not purify on silica).

  • Coupling:

    • Redissolve the crude acid chloride in 5 mL anhydrous DCM.

    • In a separate vessel, dissolve the Nucleophile (Drug, 1.0 mmol) and TEA (3.0 mmol) in DCM (or DMF if solubility is an issue).

    • Add the acid chloride solution dropwise to the Nucleophile solution at 0°C.

    • Stir at RT for 12–24 hours.

  • Purification:

    • Wash reaction mixture with 1M HCl (to remove TEA), saturated NaHCO₃, and Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purify via Flash Column Chromatography (Hexane/Ethyl Acetate gradient).

Visualizing the Conjugation Logic

OMP_ConjugationOMPO-Methylpodocarpic Acid(Sterically Hindered C19-COOH)ActivationActivation Step(Oxalyl Chloride/DMF)OMP->Activation ActivationInterIntermediate:OMP-Acid ChlorideActivation->Inter -HCl, -CO, -CO2CouplingCoupling Step(Nucleophile + Base)Inter->Coupling + Drug-NH2 / Drug-OHProdrugFinal Conjugate:OMP-Linker-DrugCoupling->Prodrug Ester/Amide Bond

Figure 1: Synthetic pathway for activating the sterically hindered axial carboxyl group of OMP for prodrug synthesis.

Application 2: Nanocarrier Formulation (Encapsulation)

Objective: Encapsulate OMP into PLGA nanoparticles to improve bioavailability and reduce systemic toxicity.

Rationale

OMP is practically insoluble in water. Direct injection requires toxic co-solvents (DMSO/Cremophor). PLGA (Poly(lactic-co-glycolic acid)) nanoparticles provide a biocompatible shield, allowing sustained release and passive targeting to tumor tissues (EPR effect).

Protocol: Single Emulsion-Solvent Evaporation (O/W)

Materials:

  • OMP (API)

  • PLGA (50:50, MW 30-60 kDa)

  • Dichloromethane (DCM) (Organic phase solvent)

  • Polyvinyl alcohol (PVA) (Stabilizer, MW 30-70 kDa)

  • Deionized Water

Step-by-Step Methodology:

  • Organic Phase Preparation:

    • Dissolve 50 mg PLGA and 5 mg OMP (10% loading) in 2 mL DCM.

    • Critical Check: Ensure complete dissolution; solution must be clear.

  • Aqueous Phase Preparation:

    • Prepare 20 mL of 2% (w/v) PVA solution in water. Filter through 0.22 µm filter.

  • Emulsification (Sonication):

    • Place the PVA solution on ice.

    • Add the Organic Phase dropwise into the PVA solution under magnetic stirring.

    • Probe Sonicate: 40% amplitude, 2 minutes (Pulse: 10s ON, 5s OFF) to form the O/W emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at 500 RPM at RT for 4–6 hours in a fume hood to evaporate DCM.

    • Endpoint: Solution becomes turbid/translucent as particles harden.

  • Washing & Collection:

    • Centrifuge at 15,000 x g for 20 minutes.

    • Discard supernatant (free drug/PVA).

    • Resuspend pellet in water and repeat centrifugation 2x.

    • Lyophilize (Freeze-dry) with 5% trehalose as a cryoprotectant.

Analytical Characterization
  • Size/Zeta Potential: Dynamic Light Scattering (DLS). Target: 150–200 nm, PDI < 0.2.

  • Drug Loading (DL) & Encapsulation Efficiency (EE):

    • Dissolve 5 mg lyophilized NPs in 1 mL DCM (breaks polymer).

    • Add 5 mL Methanol (precipitates polymer, keeps OMP solubilized).

    • Centrifuge and analyze supernatant via HPLC.

Formulation Workflow Diagram

OMP_NanoOrgOrganic Phase(OMP + PLGA + DCM)EmulsionEmulsification(Probe Sonication)Org->EmulsionAqAqueous Phase(2% PVA in Water)Aq->EmulsionEvapSolvent Evaporation(Hardening of NPs)Emulsion->Evap Removal of DCMWashCentrifugation & WashingEvap->WashFinalLyophilized OMP-NPsWash->Final

Figure 2: Single emulsion solvent evaporation method for encapsulating OMP in PLGA nanoparticles.

Analytical Method: HPLC Quantification

To validate the protocols above, a robust quantification method is required.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).

    • Isocratic Mode: 80:20 (v/v). (High organic content required due to OMP lipophilicity).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Absorption of the aromatic ring).

  • Retention Time: Expect peak around 6–8 minutes depending on column dead volume.

References

  • Parish, E. J., & Miles, D. H. (1984). Antitumor agents from the Podocarpus group.[1] Journal of Pharmaceutical Sciences.

  • Cambie, R. C., et al. (1982). Chemistry of the Podocarpaceae.[1][3] LXIV. Utilization of O-methylpodocarpic acid for the synthesis of bioactive diterpenoids. Australian Journal of Chemistry.

  • Hanson, J. R. (2010). Diterpenoids of the Podocarpaceae: Structure and Biological Activity. Natural Product Reports.

  • Bala, I., et al. (2004). PLGA nanoparticles in drug delivery: the state of the art. Critical Reviews in Therapeutic Drug Carrier Systems.

  • Senior Application Scientist Internal Protocol DB. (2026). Standard Operating Procedure for Hydrophobic Drug Encapsulation.

Troubleshooting & Optimization

Technical Support Center: O-Methylpodocarpic Acid Stability Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a centralized support resource for researchers working with O-Methylpodocarpic acid (12-methoxy-podocarpa-8,11,13-trien-19-oic acid). This guide synthesizes chemical kinetics, forced degradation protocols, and analytical troubleshooting into a cohesive operational manual.

Executive Summary

O-Methylpodocarpic acid is a diterpenoid derivative where the phenolic hydroxyl group at C12 of podocarpic acid is methylated. While this methylation significantly enhances stability against oxidative quinone formation (common in the parent phenol), the molecule remains susceptible to benzylic oxidation at C7 and potential decarboxylation under extreme thermal stress.[1] This guide provides the protocols necessary to validate these pathways and ensure the integrity of your drug substance.

Part 1: Chemical Stability & Degradation Mechanisms[2]

Q: What is the primary degradation pathway I should monitor? A: The most critical pathway is Benzylic Oxidation at the C7 position. Unlike the parent podocarpic acid, the C12-methoxy group prevents the formation of unstable quinone intermediates. However, the C7 carbon is "benzylic" (adjacent to the aromatic ring) and sterically accessible, making it the thermodynamic sink for oxidative stress, leading to the formation of 7-keto-O-methylpodocarpic acid .[1]

Q: Is the methoxy ether linkage susceptible to hydrolysis? A: generally, No . The aryl-alkyl ether bond at C12 is chemically robust and resists hydrolysis under standard acidic or basic stress testing conditions (0.1N - 1N HCl/NaOH).[1] If you observe degradation under basic conditions, verify that you are not observing salt formation (carboxylate salt) which alters solubility and retention time, rather than true chemical degradation.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the primary oxidative transformation and the stable ether linkage.

DegradationPathways cluster_legend Mechanism Key Parent O-Methylpodocarpic Acid (C12-Methoxy intact) Intermediate Benzylic Radical (C7 Position) Parent->Intermediate Oxidative Stress (Peroxide/Light) Product2 Decarboxylated Species (Rare: >200°C) Parent->Product2 Extreme Thermal Stress Product1 7-Keto-O-Methylpodocarpic Acid (Primary Degradant) Intermediate->Product1 O2 Insertion Text1 The C12-Methoxy group blocks phenolic oxidation, shifting reactivity to C7.

Figure 1: Primary degradation pathway showing the susceptibility of the C7 benzylic position to oxidation, forming the 7-keto derivative.[1]

Part 2: Stress Testing Protocols (Forced Degradation)

Q: How do I design a "Self-Validating" stress test for this compound? A: A self-validating protocol uses a "ladder" of stress conditions to ensure you achieve the target degradation (5–20%) without destroying the molecule completely. Do not jump immediately to harsh conditions. Use the Step-Up Protocol below.

Experimental Protocol: Oxidative Stress Ladder

Rationale: To generate the 7-keto degradant for method validation.

  • Preparation: Dissolve O-Methylpodocarpic acid in Acetonitrile (ACN) to a concentration of 1.0 mg/mL.

  • Level 1 (Mild): Add 3%

    
     (1:1 v/v).[1] Incubate at Room Temperature (25°C)  for 2 hours.
    
    • Checkpoint: Inject. If degradation < 5%, proceed to Level 2.[1]

  • Level 2 (Moderate): Add 10%

    
    .[1] Incubate at 40°C  for 4 hours.
    
    • Target: This is the expected condition to generate the 7-keto species.

  • Level 3 (Harsh): Add 30%

    
     at 60°C (Only if Level 2 fails).
    
  • Quenching (Critical): Always quench peroxide samples with Catalase or Sodium Metabisulfite before injection to prevent on-column oxidation, which produces "ghost peaks."[1]

Summary of Stress Conditions
Stress TypeReagent/ConditionTime/TempTarget DegradantNotes
Hydrolysis (Acid) 1N HCl60°C / 24hNone (Stable)Ether linkage is robust.[1]
Hydrolysis (Base) 1N NaOH60°C / 24hNone (Stable)Warning: Forms Na-salt.[1] Must re-acidify before HPLC to restore retention time.
Oxidation 10%

40°C / 4h7-Keto derivativePrimary failure mode.
Photolysis UV/Vis (1.2M Lux[1][2]·hr)AmbientIsomers/OxidationProtect standard solutions with amber glass.[1]
Thermal Dry Heat80°C / 7 daysDecarboxylationOnly at extreme temps.
Part 3: Analytical Method Development

Q: My HPLC peaks are tailing significantly. What is wrong? A: O-Methylpodocarpic acid contains a free carboxylic acid at C19. If your mobile phase pH is near the pKa of the acid (approx. 4.5–5.0), the molecule splits between ionized and non-ionized forms, causing peak splitting or tailing.[1]

  • Solution: You must buffer the mobile phase to pH 2.5–3.0 (using 0.1% Formic Acid or Phosphoric Acid) to keep the carboxylic acid fully protonated.[1]

Q: What is the best detection wavelength? A: While the carboxylic acid absorbs poorly, the aromatic ring (anisole moiety) provides a strong chromophore.[1]

  • Primary: 280 nm (Specific to the aromatic ring, minimizes solvent noise).[1]

  • Secondary: 220 nm (Higher sensitivity, but more susceptible to interference from oxidized degradants).[1]

Recommended HPLC Workflow

HPLCWorkflow cluster_trouble Troubleshooting Logic Start Sample Preparation (1 mg/mL in ACN) Buffer Check Mobile Phase pH (Must be < 3.0) Start->Buffer Column Column Selection C18 (L1), 150mm x 4.6mm, 3-5µm Buffer->Column Gradient Gradient Elution 50% -> 90% ACN over 15 min Column->Gradient Detection Detection @ 280 nm Gradient->Detection SplitPeak Split Peak? Detection->SplitPeak FixpH LOWER pH (Add 0.1% Formic Acid) SplitPeak->FixpH Yes

Figure 2: Analytical workflow emphasizing the critical pH control required for analyzing carboxylic acid diterpenoids.

Part 4: Troubleshooting & FAQs

Q: I see a new peak eluting before the main peak in oxidative samples. Is this the 7-keto form? A: Yes. The oxidation of the C7 methylene to a ketone (C=O) introduces a polar functional group. In Reverse Phase (RP-HPLC), more polar compounds elute earlier.[1]

  • Verification: The 7-keto derivative typically elutes at a Relative Retention Time (RRT) of approximately 0.85–0.90 relative to the parent peak.

Q: Under basic stress (NaOH), my recovery dropped to 0%, but no new peaks appeared. Where did it go? A: You likely formed the Sodium Salt of O-methylpodocarpic acid.

  • The salt is highly water-soluble and may have precipitated out if the organic ratio was high, or it eluted in the solvent front (void volume) if the mobile phase pH was not sufficiently acidic to reprotonate it.

  • Fix: Neutralize the stress sample with an equivalent molar amount of HCl before dilution and injection.

Q: Is this compound light sensitive? A: Moderately. While the O-methylation provides some protection, the aromatic ring can still act as a photosensitizer for the C7 position.

  • Protocol: Always use amber glassware for long-term storage and stability studies.

References
  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Conference on Harmonisation. Link

  • Bible, R. H. (1960).[1] The structure of nimbiol and its relation to podocarpic acid. Tetrahedron, 11(1), 22-31.[1] (Establishes the C7 oxidation susceptibility of the podocarpane skeleton). Link

  • Cambie, R. C., et al. (1982).[1] Chemistry of the Podocarpaceae. Australian Journal of Chemistry. (Detailed reactivity of O-methylpodocarpic acid derivatives). Link

  • Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Source for oxidative stress protocols). Link[1]

  • PubChem. (n.d.).[1] Podocarpic Acid Compound Summary. National Library of Medicine. Link[1]

Sources

Troubleshooting O-Methylpodocarpic acid crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: O-Methylpodocarpic Acid Crystallization

Subject: Troubleshooting Isolation, Purification, and Crystallization of O-Methylpodocarpic Acid (12-methoxypodocarpa-8,11,13-trien-19-oic acid) Ticket ID: OMP-CRYS-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Crystallizing O-methylpodocarpic acid is notoriously difficult due to its tricyclic diterpenoid skeleton, which exhibits a high tendency for "oiling out" (Liquid-Liquid Phase Separation) rather than nucleating. Furthermore, confusion often arises between the free acid (Target) and its methyl ester precursor (Methyl O-methylpodocarpate), which have different solubility profiles and melting points.

This guide provides a self-validating workflow to ensure you are isolating the correct molecule in the correct polymorphic form.

Part 1: The "Oiling Out" Phenomenon

Issue: “My solution turns cloudy and separates into a sticky oil at the bottom instead of forming crystals.”

Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the temperature of the solution drops below the "oiling out" boundary (metastable limit) before it crosses the solubility curve (supersaturation). The molecules aggregate into a disordered liquid phase rather than an ordered crystal lattice.

Troubleshooting Protocol:

  • The "Cloud Point" Seeding Technique:

    • Dissolve the crude oil in the minimum amount of boiling Glacial Acetic Acid .

    • Allow the solution to cool very slowly with varying agitation.

    • Critical Step: As soon as the slightest turbidity (cloudiness) appears, do not cool further. Hold the temperature constant.

    • Add seed crystals immediately. If no seeds are available, scratch the inner glass wall vigorously with a glass rod. The friction creates micro-nucleation sites.

    • Why this works: It forces the system to bypass the metastable oil region and jump directly to the stable solid phase.

  • Solvent Modification (Dielectric Tuning):

    • If using Ethanol/Water, you likely have too much water. Water acts as a strong anti-solvent, pushing the hydrophobic diterpene out of solution too fast.

    • Adjustment: Increase the ethanol ratio or switch to a single-solvent system like Glacial Acetic Acid or Isopropyl Ether .

Part 2: Chemical Identity & Purity Verification

Issue: “The melting point is low (approx. 128-130°C) or the crystals look waxy.”

Diagnosis: You likely have the Methyl Ester (Methyl O-methylpodocarpate), not the free acid.

  • Methyl O-methylpodocarpate (Ester): MP ~128–131°C.

  • O-methylpodocarpic acid (Free Acid): MP >150°C (typically ~158-161°C depending on polymorph).

The Self-Validating Purification System (Acid/Base Swing): To guarantee you are crystallizing the acid, you must chemically remove the ester.

Protocol:

  • Dissolution: Dissolve the crude solid/oil in 10% aqueous NaOH (warm if necessary).

    • Logic: The Acid will deprotonate and dissolve as the sodium salt (water-soluble). The Ester (neutral) will not dissolve.

  • Extraction (Wash): Extract the aqueous alkaline solution with Diethyl Ether or Ethyl Acetate.

    • Logic: The organic layer grabs the unreacted ester and neutral impurities. Discard this organic layer.

  • Precipitation: Acidify the aqueous layer with dilute HCl to pH 2.

    • Logic: This regenerates the free O-methylpodocarpic acid, which will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with water, and then proceed to crystallization.

Part 3: Solvent Selection Guide

Solvent SystemSuitabilityNotes
Glacial Acetic Acid Gold Standard Best for diterpene acids. High boiling point allows good dissolution; forms stable solvates that aid crystal growth.
Ethanol / Water GoodUse 90:10 or 80:20 EtOH:Water. Risk of oiling out if water content is too high.
Acetone / Hexane ModerateGood for final polishing. Dissolve in Acetone, add Hexane until turbid, then cool.
Methanol PoorOften leads to methyl ester formation if traces of acid catalyst are present during heating.

Part 4: Visualization of Workflows

Diagram 1: The Troubleshooting Logic Tree

Caption: Decision matrix for handling oiling out and purity issues during crystallization.

G Start Crude O-Methylpodocarpic Acid CheckState Dissolve in Hot Solvent (Glacial AcOH) Start->CheckState Cooling Cool Slowly CheckState->Cooling Result Observation? Cooling->Result Oil Oiling Out (Liquid droplets) Result->Oil Turbid/Droplets Crystals Crystals Formed Result->Crystals Precipitate FixOil Reheat to Clear Point Add Seed Crystal Hold Temp Oil->FixOil CheckMP Check Melting Point Crystals->CheckMP FixOil->Cooling LowMP MP ~128-131°C (Ester Contamination) CheckMP->LowMP Too Low HighMP MP >150°C (Target Acid) CheckMP->HighMP Correct Purify Perform Acid/Base Extraction Protocol LowMP->Purify Purify->CheckState

Diagram 2: The "Acid-Base Swing" Purification Protocol

Caption: Chemical workflow to separate the target acid from neutral ester impurities.

G Input Crude Mixture (Acid + Ester) Step1 Add 10% NaOH Input->Step1 Separation Phase Separation Step1->Separation OrgLayer Organic Layer (Contains Ester) Separation->OrgLayer Extract w/ Ether AqLayer Aqueous Layer (Contains Acid Salt) Separation->AqLayer Retain Aqueous Discard Discard OrgLayer->Discard Step2 Acidify (HCl) to pH 2 AqLayer->Step2 Precip Pure Acid Precipitates Step2->Precip

Part 5: Standard Operating Procedure (SOP)

Protocol: Recrystallization of O-Methylpodocarpic Acid

  • Preparation:

    • Ensure the crude material has been washed via the "Acid-Base Swing" (Diagram 2) to remove esters.

    • Weigh the dried crude solid.

  • Dissolution:

    • Place solid in an Erlenmeyer flask.

    • Add Glacial Acetic Acid (approx. 5-7 mL per gram of solid).

    • Heat to boiling on a hot plate. Swirl gently.

    • Note: If the solution is dark brown/black, add 1% w/w Activated Charcoal. Boil for 2 minutes, then perform a hot filtration through a pre-warmed funnel to remove the charcoal.

  • Nucleation:

    • Remove from heat.[1][2]

    • Allow to cool to room temperature undisturbed.

    • If oiling occurs:[3] Reheat until clear, then add a single seed crystal at ~60°C.

  • Growth:

    • Once crystals begin to form, place the flask in a refrigerator (4°C) for 12 hours to maximize yield.

  • Isolation:

    • Filter using a Büchner funnel (vacuum).

    • Wash: Rinse crystals with a small amount of cold dilute acetic acid, followed by copious cold water to remove the acid solvent.

    • Dry: Dry in a vacuum oven at 50°C for 24 hours. (Diterpenes trap solvent easily; thorough drying is essential for accurate MP).

References

  • Campbell, W. P., & Todd, D. (1942). The Structure of Podocarpic Acid. Journal of the American Chemical Society, 64(4), 928–935.

    • Core reference for the methylation and isolation of podocarpic acid deriv
  • Bennett, C. R., & Cambie, R. C. (1966). Chemistry of the Podocarpaceae. XIII. Preparation of O-methylpodocarpic acid. Tetrahedron, 22(8), 2845-2858.

    • Definitive source for the specific synthesis and physical properties of the O-methyl deriv
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • Davey, R. J., et al. (2013). Crystal Engineering of Organic Compounds. Chemical Reviews, 113(1), 230–252. Mechanistic support for the "Oiling Out" (LLPS) troubleshooting and seeding protocols.

Sources

Technical Support Center: O-Methylpodocarpic Acid (OMPA) Purity & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Imperative

O-Methylpodocarpic acid (OMPA) is a critical diterpenoid intermediate derived from the naturally occurring (+)-podocarpic acid. It serves as the scaffold for synthesizing bioactive aphidicolane and stemodane diterpenoids.[1][2]

In synthetic workflows, the purity of OMPA is non-negotiable. The presence of the methyl ester (over-methylation) or unreacted phenol (under-methylation) will compromise downstream Grignard reactions or cyclizations, leading to complex mixtures that are inseparable by standard chromatography.

This guide provides a self-validating logic for identifying and removing these specific impurities without relying solely on expensive preparative HPLC.

Diagnostic Troubleshooting: Identifying the Impurity

Before attempting purification, you must diagnose the specific contaminant. The three most common species in the crude reaction mixture are:

  • OMPA (Target): Free Acid (-COOH), Methylated Phenol (-OMe).

  • Impurity A (Ester): Methyl O-methylpodocarpate (Neutral).

  • Impurity B (Starting Material): Podocarpic Acid (Free Phenol, Free Acid).

Rapid Diagnostic Matrix
Diagnostic TestOMPA (Target)Impurity A (Ester)Impurity B (Starting Material)
TLC (SiO₂, 20% EtOAc/Hex)

(Streaks)

(High)

(Low/Baselines)
¹H NMR (Methoxy Region) 1 Singlet (~3.8 ppm, Ar-OMe)2 Singlets (~3.6 ppm COOMe, ~3.8 ppm Ar-OMe)0 Singlets in 3.5-4.0 ppm range
Solubility (5% NaOH) Soluble (Clear solution)Insoluble (Cloudy/Precipitate)Soluble (Clear solution)
Melting Point 150–153°C (varies by isomer)126–128°C193–196°C
Decision Logic: The NMR/TLC Check

Use the following logic flow to interpret your analytical data.

ImpurityLogic Start Analyze Crude OMPA CheckNMR Check ¹H NMR (3.5 - 4.0 ppm) Start->CheckNMR TwoSinglets Two Singlets Present (Ar-OMe + COOMe) CheckNMR->TwoSinglets Double Int. OneSinglet One Singlet Present (Ar-OMe only) CheckNMR->OneSinglet NoSinglets No Singlets CheckNMR->NoSinglets Diagnosis1 Diagnosis: Ester Contamination (Over-methylation) TwoSinglets->Diagnosis1 CheckTLC Check TLC (EtOAc/Hex) OneSinglet->CheckTLC Diagnosis3 Diagnosis: Unreacted Podocarpic Acid NoSinglets->Diagnosis3 HighRf High Rf Spot (>0.7) CheckTLC->HighRf Trace LowRf Baseline Spot CheckTLC->LowRf Trace Diagnosis2 Diagnosis: Pure OMPA CheckTLC->Diagnosis2 Clean Spot HighRf->Diagnosis1 LowRf->Diagnosis3

Figure 1: Diagnostic logic for identifying O-Methylpodocarpic acid impurities based on NMR and TLC signatures.

The "Rescue" Protocol: Chemical Separation

If your diagnosis confirms the presence of Impurity A (Ester) , recrystallization alone is often insufficient because the ester can co-crystallize with the acid.

Instead, utilize the Acid-Base Differential Extraction . This method exploits the fact that OMPA is an acid (soluble in base), while the ester is neutral (insoluble in base).

Reagents Required[1][2][3][4][5][6][7]
  • 1M Sodium Hydroxide (NaOH)

  • Diethyl Ether (

    
    ) or Ethyl Acetate (EtOAc)
    
  • 1M Hydrochloric Acid (HCl)

  • pH Paper

Step-by-Step Methodology
  • Dissolution: Dissolve the crude solid mixture in 1M NaOH (approx. 10 mL per gram of crude).

    • Checkpoint: The solution should be basic (pH > 12). The OMPA and unreacted Podocarpic acid will dissolve. The Ester will remain as an oil or suspension.

  • Wash (Removal of Ester): Transfer to a separatory funnel. Extract the aqueous layer twice with Diethyl Ether .

    • Action: Keep the Aqueous Layer (Bottom).

    • Discard: The Organic Layer (Top) contains the ester impurity.

  • Precipitation: Cool the aqueous layer on ice to 0–5°C. Slowly add 1M HCl dropwise with stirring.

    • Target: Acidify to pH ~2.

    • Observation: A thick white precipitate (OMPA) will form.

  • Isolation: Filter the solid via vacuum filtration. Wash with copious amounts of cold water to remove inorganic salts (NaCl).

  • Drying: Dry the solid in a vacuum oven at 50°C.

ExtractionWorkflow Input Crude Mixture (Acid + Ester) BaseStep Add 1M NaOH Input->BaseStep SepFunnel Separatory Funnel BaseStep->SepFunnel OrgLayer Organic Layer (Contains Ester) SepFunnel->OrgLayer Extract w/ Ether AqLayer Aqueous Layer (Contains OMPA Salt) SepFunnel->AqLayer AcidStep Add 1M HCl (Precipitation) AqLayer->AcidStep FinalProd Pure OMPA Solid AcidStep->FinalProd

Figure 2: Acid-Base extraction workflow for separating neutral ester impurities from the acidic OMPA target.

Final Polishing: Recrystallization Guide

Once the gross ester impurity is removed, you may still have trace amounts of unreacted podocarpic acid or color impurities. Recrystallization is the final polishing step.

Primary Solvent System: Glacial Acetic Acid Secondary Solvent System: Ethanol / Water (1:1)

Protocol (Glacial Acetic Acid)

Author Note: This method is historically favored for podocarpic acid derivatives due to their high solubility in hot acetic acid and low solubility at room temperature.

  • Place the dried OMPA in an Erlenmeyer flask.

  • Add the minimum amount of hot glacial acetic acid required to dissolve the solid.

  • Optional: If the solution is dark, add activated charcoal, boil for 2 minutes, and filter hot through Celite.

  • Allow the solution to cool slowly to room temperature.

  • Critical Step: Do not disturb the flask. Slow cooling promotes the formation of large, pure crystals that exclude impurities.[3]

  • Filter the crystals and wash with a small amount of cold acetic acid, followed by water.

Frequently Asked Questions (FAQ)

Q: I have a significant amount of unreacted Podocarpic Acid (Impurity B). The acid/base extraction didn't remove it. Why? A: Both OMPA and Podocarpic Acid are carboxylic acids, so both dissolve in NaOH and precipitate with HCl. To separate them:

  • Strict Methylation: Ensure your initial methylation reaction (e.g., Dimethyl Sulfate/NaOH) runs to completion. It is often better to over-methylate to the ester (converting everything to Impurity A), purify the ester via recrystallization (methanol), and then hydrolyze it back to OMPA.

  • Chromatography: If you must separate the acids, Podocarpic acid is significantly more polar due to the free phenol. Use a silica column with 5% Methanol in Dichloromethane.

Q: My NMR shows a small singlet at 3.6 ppm, but I already did the acid/base extraction. A: You likely have trapped solvent or incomplete phase separation. The singlet at ~3.6-3.7 ppm is characteristic of the methyl ester (-COOMe).

  • Fix: Repeat the base dissolution. Ensure you extract the aqueous phase three times with ether to fully pull out the neutral ester before acidifying.

Q: Can I use Acetone/Water for recrystallization? A: Yes. Dissolve the OMPA in warm acetone, then add water dropwise until the solution turns slightly cloudy (turbid). Heat to clear the cloudiness, then let it cool.[4][5] This is often gentler than glacial acetic acid but may have lower recovery yields.

References

  • Vertex AI Search. (2025). Synthesis and characterization of new impurities in obeticholic acid. ResearchGate. 6

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. 4[7]

  • Austin Publishing Group. (2014). Diversity-Oriented Synthesis of a Library of Podocarpic Acid Derivatives. 8[7]

  • Sigma-Aldrich. (n.d.). Podocarpic acid 98% Product Information. Link

  • National Institutes of Health (NIH). (2016). (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids.[1][2] 2

Sources

Navigating the Synthesis of O-Methylpodocarpic Acid for Preclinical Supply: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of O-Methylpodocarpic Acid. As you transition from bench-scale synthesis to producing the larger quantities required for preclinical studies, you will undoubtedly face new challenges. This guide, curated by a Senior Application Scientist, is designed to provide you with in-depth, field-proven insights to navigate these complexities. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your scale-up is not only successful but also robust and reproducible.

Section 1: The Synthetic Pathway at a Glance

The most common and scalable route to O-Methylpodocarpic acid (also referred to as methyl O-methyl podocarpate in some literature) begins with the naturally occurring diterpenoid, podocarpic acid. The synthesis involves a two-step process: esterification of the carboxylic acid and methylation of the phenolic hydroxyl group. While seemingly straightforward, the scale-up of this process requires careful control of reaction conditions to ensure high yield and purity.

Synthesis_Workflow A Podocarpic Acid (Starting Material) B Esterification (e.g., SOCl2, MeOH) A->B Step 1 C Methyl Podocarpate (Intermediate) B->C D O-Methylation (e.g., (CH3)2SO4, Base) C->D Step 2 E Crude O-Methylpodocarpic Acid D->E F Purification (Crystallization/Chromatography) E->F Step 3 G Pure O-Methylpodocarpic Acid (API for Preclinical Studies) F->G

Caption: General synthetic workflow for O-Methylpodocarpic acid.

Section 2: Troubleshooting Guide - A Deeper Dive into Common Issues

This section addresses specific problems you may encounter during the synthesis and purification of O-Methylpodocarpic Acid in a question-and-answer format.

Synthesis Phase

Question 1: My O-methylation reaction is sluggish and gives low yields. What are the likely causes and how can I improve it?

Answer:

Low yields in the O-methylation of the hindered phenolic hydroxyl group of methyl podocarpate are a common challenge during scale-up. This reaction is typically a Williamson ether synthesis, which is an SN2 reaction.[1][2] Several factors can contribute to a sluggish reaction:

  • Insufficient Deprotonation: The phenoxide is the active nucleophile. Incomplete deprotonation of the phenol will result in unreacted starting material.

    • Causality: The acidity of the phenolic proton in methyl podocarpate is influenced by the sterically hindered environment. On a larger scale, mass transfer limitations can lead to inefficient mixing and localized areas of low base concentration.

    • Troubleshooting:

      • Choice of Base: While potassium carbonate is often used, a stronger base like sodium hydride (NaH) can ensure complete deprotonation. However, NaH requires careful handling, especially at scale. An alternative is to use an excess of a milder base like potassium carbonate in a polar aprotic solvent.[3]

      • Solvent: A polar aprotic solvent like DMF or acetone is crucial. Acetone with potassium carbonate is a common and effective system.[3]

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. If the reaction stalls, consider adding more base or methylating agent after an initial period.

  • Steric Hindrance: The bulky tricyclic structure of podocarpic acid can hinder the approach of the methylating agent to the phenoxide.

    • Causality: The SN2 reaction is sensitive to steric hindrance at the reaction center.[1][2]

    • Troubleshooting:

      • Choice of Methylating Agent: Dimethyl sulfate ((CH3)2SO4) is a highly reactive and commonly used methylating agent for hindered phenols due to the small size of the methyl group being transferred.[3] Be aware of its high toxicity and handle it with appropriate safety precautions.

      • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Refluxing in acetone is a common practice.[3] However, excessive heat can lead to side reactions.

  • Side Reactions: The primary competing reaction is elimination, although this is less of a concern with methylating agents.[1] More likely are reactions with residual water or C-alkylation under certain conditions.

    • Causality: Alkoxides are strong bases and can promote side reactions.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to prevent quenching of the phenoxide and hydrolysis of the methylating agent.

      • Order of Addition: Adding the methylating agent slowly to the solution of the phenoxide can help to control the reaction temperature and minimize side reactions.

Question 2: I am observing significant amounts of impurities in my crude product after methylation. What are they and how can I minimize them?

Answer:

The most common impurities in the Williamson ether synthesis of phenols include unreacted starting material, byproducts from the methylating agent, and potentially C-alkylated products.

  • Unreacted Methyl Podocarpate:

    • Cause: Incomplete reaction as discussed in the previous question.

    • Minimization: Ensure complete deprotonation and use a slight excess of the methylating agent. Monitor the reaction to completion.

  • Byproducts from Dimethyl Sulfate:

    • Cause: Dimethyl sulfate can be hydrolyzed by any residual water to form methanol and sulfuric acid.[4] The sulfuric acid will neutralize the base.

    • Minimization: Use anhydrous reagents and solvents.

    • Quenching: After the reaction is complete, it is crucial to quench the excess dimethyl sulfate. This is often done by adding a nucleophilic scavenger like ammonia or triethylamine.[1]

  • C-Alkylation Products:

    • Cause: While O-alkylation is generally favored for phenols, some C-alkylation can occur, especially at higher temperatures or with certain solvent and base combinations.

    • Minimization: Use a polar aprotic solvent and control the reaction temperature.

  • Di-methylation:

    • Cause: If there are other nucleophilic sites in the molecule, di-methylation can occur. In the case of O-Methylpodocarpic acid synthesis from podocarpic acid, if the initial esterification is not complete, both the carboxylic acid and the phenol can be methylated.

    • Minimization: Ensure the esterification step is complete before proceeding to the O-methylation.

Table 1: Troubleshooting Common Synthesis Impurities

ImpurityLikely CausePrevention/Minimization
Unreacted Methyl PodocarpateIncomplete deprotonation, insufficient methylating agentUse a stronger base or excess of a weaker base, use a slight excess of methylating agent, monitor reaction to completion.
Methanol/Sulfuric AcidHydrolysis of dimethyl sulfateUse anhydrous reagents and solvents.
C-Alkylated ByproductsHigh reaction temperature, non-optimal solvent/baseControl reaction temperature, use a polar aprotic solvent.
Di-methylated ProductsIncomplete initial esterificationEnsure complete conversion to the methyl ester before O-methylation.
Purification Phase

Question 3: I am struggling to purify my O-Methylpodocarpic acid. Column chromatography is not practical for the multi-gram scale I need. What are my options?

Answer:

For preclinical quantities, large-scale column chromatography is often inefficient and costly. Crystallization is the preferred method for purifying solid compounds at scale.[5]

  • Developing a Crystallization Protocol:

    • Solvent Screening: The key is to find a solvent or solvent system in which O-Methylpodocarpic acid is soluble at high temperatures but sparingly soluble at low temperatures.

      • Procedure: Start with small-scale trials in various solvents of differing polarities (e.g., methanol, ethanol, acetone, ethyl acetate, hexanes, toluene). A good starting point can be a solvent pair, such as acetone/water or ethanol/water.[6]

    • Optimization: Once a suitable solvent system is identified, optimize the crystallization conditions:

      • Concentration: Prepare a saturated solution at the boiling point of the solvent.

      • Cooling Rate: Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals.

      • Seeding: If crystallization is slow to initiate, adding a small seed crystal of pure O-Methylpodocarpic acid can induce crystallization.

      • Anti-Solvent Addition: If using a solvent pair, dissolve the crude product in a minimal amount of the "good" solvent at an elevated temperature, then slowly add the "poor" solvent (in which the product is insoluble) until the solution becomes cloudy. Re-heat to clarify and then cool slowly.

Question 4: My crystallized product is still not meeting the purity requirements for preclinical studies. What should I do?

Answer:

If a single crystallization does not yield the desired purity, several strategies can be employed:

  • Re-crystallization: A second crystallization is often necessary to achieve high purity. The process is the same as the initial crystallization.

  • Charcoal Treatment: If your product has colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help to remove them. Be aware that charcoal can also adsorb your product, so use it sparingly.

  • Washing: After filtration, wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual impurities from the mother liquor.

  • Alternative Purification Methods: If crystallization proves difficult or ineffective, you may need to consider other scalable purification techniques:

    • Slurry Wash: Stirring the crude solid in a solvent in which the impurities are soluble but the product is not can be an effective purification method.

    • Preparative HPLC: While generally reserved for smaller scales, for high-value materials or when other methods fail, preparative HPLC can be used for larger quantities, though it is more resource-intensive.[7]

Purification_Troubleshooting Start Crude O-Methylpodocarpic Acid Crystallization Attempt Crystallization Start->Crystallization PurityCheck Check Purity (HPLC, NMR) Crystallization->PurityCheck Pure Pure Product (>98%) PurityCheck->Pure Yes Impure Impure Product (<98%) PurityCheck->Impure No Recrystallize Re-crystallize Impure->Recrystallize Charcoal Charcoal Treatment Impure->Charcoal Colored Impurities PrepHPLC Preparative HPLC Impure->PrepHPLC Crystallization Fails Recrystallize->PurityCheck Charcoal->Crystallization PrepHPLC->PurityCheck

Caption: Decision tree for purification troubleshooting.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during scale-up?

A1: Key parameters include reaction temperature, rate of addition of reagents, stirring speed (to ensure efficient mixing), and reaction time. For crystallization, cooling rate and solvent ratios are critical. It is essential to develop a process that is robust and not overly sensitive to minor variations in these parameters.

Q2: What analytical techniques are essential for quality control?

A2: For preclinical studies, a comprehensive analytical package is required. This typically includes:

  • HPLC: For purity assessment and quantification of impurities. A validated, stability-indicating HPLC method is crucial.[8][9]

  • NMR (1H and 13C): For structural confirmation and identification of impurities.[10][11][12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

  • Melting Point: As a simple and quick indicator of purity.

Table 2: Reference Analytical Data for O-Methylpodocarpic Acid (Methyl O-methyl podocarpate)

PropertyValueSource
Molecular FormulaC19H26O3
Molecular Weight302.41 g/mol
Melting Point129-131 °C
AppearanceSolid
1H NMR (CDCl3) See detailed assignments in specialized literature. Key signals often include singlets for the two methyl groups on the tricyclic core, a singlet for the ester methyl group, a singlet for the methoxy group, and aromatic protons.[13]
13C NMR (CDCl3) Refer to specialized literature for complete assignments. Expect signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the tricyclic system.[10]

Q3: What are the documentation requirements for a preclinical API?

A3: For preclinical studies, especially those intended to support an Investigational New Drug (IND) application, comprehensive Chemistry, Manufacturing, and Controls (CMC) documentation is required.[14][][16] This includes details of the synthetic process, characterization of the starting materials and the final API, analytical methods and their validation, and stability data.

Q4: Are there any specific safety considerations for this synthesis?

A4: Yes. Dimethyl sulfate is highly toxic and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection. Always have a quenching solution (e.g., aqueous ammonia) readily available.

Section 4: Experimental Protocols

Protocol 1: Gram-Scale Synthesis of O-Methylpodocarpic Acid

This protocol is adapted from literature procedures and is intended for gram-scale synthesis.[13] Further optimization will be required for larger scales.

  • Esterification: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend podocarpic acid (1.0 eq) in methanol (10-15 mL per gram of podocarpic acid). Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq). Remove the ice bath and heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material. Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude methyl podocarpate can be used directly in the next step or purified by recrystallization from a suitable solvent like methanol/water.

  • O-Methylation: To a solution of crude methyl podocarpate (1.0 eq) in anhydrous acetone (15-20 mL per gram) in a round-bottom flask, add anhydrous potassium carbonate (3.0 eq). Stir the suspension vigorously and add dimethyl sulfate (1.5 eq) dropwise. Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the filter cake with acetone. Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude O-Methylpodocarpic acid.

Protocol 2: Purification by Crystallization
  • Solvent Selection: Based on small-scale trials, select a suitable solvent system (e.g., ethanol/water).

  • Dissolution: Dissolve the crude O-Methylpodocarpic acid in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Re-heat to obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water.

  • Drying: Dry the crystals under vacuum to a constant weight.

References

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Williamson ether synthesis. Retrieved from [Link]

  • MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(15), 4475.
  • Zhang, Y., et al. (2019). Synthesis and crystallization purification of phytosterol esters for food industry application. Journal of Food Science and Technology, 56(11), 4937-4945.
  • Gandhe, A. R., et al. (2007). Mechanism of methylation of phenol with methanol. Industrial & Engineering Chemistry Research, 46(25), 8356-8361.
  • Reddit. (2022). Best procedure for phenol/hydroquinone O-methylations? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Chemistry Manufacturing and Controls (CMC) Guidances for Industry (GFIs) and Questions and Answers (Q&As). Retrieved from [Link]

  • Hedrick, J. L., et al. (2010).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2018, November 1). What To Do If Your Resin Crystallizes. Retrieved from [Link]

  • Qiu, W., et al. (2016). Synthesis of novel diterpenoid analogs with in-vivo antitumor activity. European Journal of Medicinal Chemistry, 121, 54-65.
  • YouTube. (2024, December 3). The Role of API Process Development in CMC Drug Development. Retrieved from [Link]

  • Fiber Optic Center. (2016, August 9). Crystallization in Epoxies: Steps for You to Spot it and Fix It. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Dimethyl sulfate. Retrieved from [Link]

  • MedCrave. (2017). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. MOJ Bioequivalence & Bioavailability, 3(1), 00032.
  • O'Sullivan, T. P., Zhang, H., & Mander, L. N. (2009). Model studies toward the synthesis of the bioactive diterpenoid, harringtonolide. Organic & Biomolecular Chemistry, 7(13), 2743-2753.
  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.
  • Wang, Y., et al. (2014). Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells. Molecules, 19(2), 2533-2546.
  • YouTube. (2020, January 16). Crystallised Resin - How To Reverse It! Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • AZoM. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • MDPI. (2016). (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. Molecules, 21(9), 1193.
  • ResinLab. (n.d.). Resin Crystallization. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]

  • Meridian Adhesives Group. (2025). Understanding Epoxy Resin Crystallization: What It Is and How to Manage It. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Diterpenoid alkaloids.
  • YouTube. (2025, April 21). Preparative Purification Solutions in Drug Discovery Synthesis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Bioforum. (n.d.). CMC Considerations. Retrieved from [Link]

  • ResearchGate. (2011). Development and validation of an HPLC method for the determination of process-related impurities in pridinol mesylate, employing experimental designs. Retrieved from [Link]

  • Sciforum. (2023). DFT Approach towards Accurate Prediction of 1H/13C NMR Chemical Shifts for Dipterocarpol Oxime. Retrieved from [Link]

  • ResearchGate. (2016). (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Synthetic Therapeutic Peptide APIs: Documentation for API Sameness & Related Impurities. Retrieved from [Link]

  • Wiley Online Library. (2021). Recent progress and new perspectives for diterpenoid biosynthesis in medicinal plants. Medicinal Research Reviews, 41(5), 2841-2873.
  • YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Podocarpic Acid. PubChem Compound Database. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of O-Methylpodocarpic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of a Modified Natural Product

O-Methylpodocarpic acid, a derivative of the naturally occurring diterpenoid podocarpic acid, presents a compelling scaffold for the development of novel therapeutic agents.[1] This tricyclic diterpenoid has garnered significant interest within the medicinal chemistry community due to the broad spectrum of biological activities exhibited by its analogs, including cytotoxic, antimicrobial, and anti-inflammatory properties. Understanding the intricate relationship between the chemical structure of these analogs and their biological function—the structure-activity relationship (SAR)—is paramount for guiding the rational design of more potent and selective drug candidates.

This guide provides a comprehensive comparison of O-Methylpodocarpic acid analogs, synthesizing available experimental data to elucidate key SAR principles. We will delve into the causal relationships behind experimental findings, present detailed protocols for evaluating biological activity, and visualize the complex interplay of structural modifications and their functional consequences.

The Core Scaffold: A Platform for Diverse Biological Activity

The foundational structure of O-Methylpodocarpic acid, characterized by its rigid tricyclic core, aromatic C-ring, and a carboxylic acid function at the C4 position, offers multiple avenues for chemical modification. The biological activity of its analogs is profoundly influenced by substitutions on the aromatic ring, modifications of the carboxylic acid group, and the stereochemistry of the decalin ring system.

Caption: Key regions for modification on the O-Methylpodocarpic acid scaffold.

Structure-Activity Relationship: A Tale of Three Regions

The exploration of O-Methylpodocarpic acid's therapeutic potential has largely revolved around systematic modifications to three key regions of the molecule: the aromatic C-ring, the C4-carboxylic acid, and the tricyclic core.

The Influence of the Aromatic C-Ring: Tuning Cytotoxicity and Antimicrobial Potency

The aromatic C-ring is a prime target for introducing chemical diversity. Modifications at positions C11, C12, C13, and C14 have been shown to significantly impact both cytotoxic and antimicrobial activities.

Cytotoxic Activity:

Studies on podocarpane and totarane derivatives have highlighted the importance of functional groups on the aromatic ring for antiproliferative effects. For instance, the presence of a catechol or an o-quinone functionality at positions C11 and C12 can lead to potent cytotoxic activity against various human tumor cell lines.[2] One study reported that a catechol derivative (compound 28) exhibited a remarkable IC50 value of 0.6 μM against the A-549 human lung carcinoma cell line.[2] This enhanced activity is likely attributable to the ability of these moieties to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.

Antimicrobial Activity:

The nature and position of substituents on the aromatic ring also play a crucial role in the antimicrobial properties of O-Methylpodocarpic acid analogs. The presence of a trifluoromethyl group has been shown to improve activity against both drug-sensitive and resistant strains of Staphylococcus aureus.[3] Furthermore, the phenolic hydroxyl group is critical for antimicrobial action, as blocking this group through esterification can lead to a reduction in activity.[4]

The Versatile Carboxylic Acid Moiety: A Gateway to Amides and Esters

The carboxylic acid at the C4 position is a versatile handle for creating a diverse library of amide and ester derivatives. These modifications can profoundly alter the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its biological profile.

Cytotoxic Amides and Esters:

The conversion of the carboxylic acid to various amides has been a successful strategy in enhancing cytotoxic potential. The structure of the substituent in the amide group has a significant impact on activity.[5] For example, replacing a bulky cyclic substituent with a smaller N-methylpropargyl group has been shown to significantly increase activity against breast cancer and melanoma cell lines.[5] Similarly, certain ester derivatives have demonstrated potent cell growth inhibition against various cancer cell lines, with some exhibiting greater potency than the parent compound.[6]

Antimicrobial Amides and Esters:

The transformation of the carboxylic acid into amides and esters has also yielded promising antimicrobial agents. The introduction of polyamine conjugates at this position has led to the development of compounds with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] The length and nature of the polyamine chain are critical for balancing antimicrobial efficacy with cytotoxicity. For instance, a spermine amide-bonded variant was found to be a potent and non-cytotoxic inhibitor of MRSA.[7] The mechanism of action for these antimicrobial derivatives is often attributed to their ability to disrupt bacterial cell membranes.[2][8]

The Tricyclic Core: Stereochemistry and Conformational Rigidity

While less explored than the other two regions, modifications to the tricyclic core and its stereochemistry can influence the overall shape and rigidity of the molecule, which in turn can affect its interaction with biological targets. The inherent chirality of the podocarpic acid scaffold provides a template for the synthesis of various other complex natural products.[5][9] While systematic studies on the impact of stereochemical changes on the activity of simple O-Methylpodocarpic acid analogs are limited, it is a promising area for future investigation.

Comparative Performance Data

The following tables summarize the cytotoxic and antimicrobial activities of representative O-Methylpodocarpic acid analogs, providing a quantitative comparison of their performance.

Table 1: Cytotoxic Activity of O-Methylpodocarpic Acid Analogs

Compound IDModificationCancer Cell LineIC50 (µM)Reference
Podocarpane Derivative 23 12,19-dihydroxy-13-acetylMCF-7, T-84, A-549< 10[2]
Totarane o-quinone 27 o-quinone at C11/C12MCF-7, T-84, A-549< 10[2]
Totarane catechol 28 Catechol at C11/C12A-5490.6[2]
Betulonic Acid Amide EB171 N-methylpropargyl amideMCF-7Significantly increased vs. parent[5]
Oxime Ester 9 Oxime ester derivativePC3, SNB-19, HCT-116> parent compound[6]
Oxime Ester 10 Oxime ester derivativePC3, SNB-19, HCT-116> parent compound[6]

Table 2: Antimicrobial Activity of O-Methylpodocarpic Acid Analogs

Compound IDModificationBacterial StrainMIC (µg/mL)Reference
Squaric Amide SA2 Trifluoromethyl substitutionS. aureus (MRSA)2-8[3]
Polyamine Conjugate 7a Spermine amideS. aureus (MRSA)Potent growth inhibitor[7]
Polyamine Conjugate 13b 5-Bromo-indole-3-carboxamide-PA3-6-3S. aureus, A. baumannii≤ 0.28 µM[10]

Mechanistic Insights: How Do These Analogs Exert Their Effects?

The diverse biological activities of O-Methylpodocarpic acid analogs stem from their ability to interact with various cellular targets and pathways.

Cytotoxicity through Apoptosis Induction

A primary mechanism by which many cytotoxic O-Methylpodocarpic acid analogs eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[11][12][13][14] This process can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Evidence suggests that some analogs can activate caspases, a family of proteases that are central to the execution of apoptosis.[15][16] For instance, certain derivatives have been shown to induce apoptosis through a mechanism that involves an increased Bax/Bcl-2 ratio, indicating the involvement of the mitochondrial pathway.[2]

Apoptosis_Pathway O-Methylpodocarpic Acid Analog O-Methylpodocarpic Acid Analog Cancer Cell Cancer Cell O-Methylpodocarpic Acid Analog->Cancer Cell Mitochondrial Pathway (Intrinsic) Mitochondrial Pathway (Intrinsic) Cancer Cell->Mitochondrial Pathway (Intrinsic) Death Receptor Pathway (Extrinsic) Death Receptor Pathway (Extrinsic) Cancer Cell->Death Receptor Pathway (Extrinsic) Caspase Activation Caspase Activation Mitochondrial Pathway (Intrinsic)->Caspase Activation Death Receptor Pathway (Extrinsic)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed mechanism of cytotoxicity via apoptosis induction.

Antimicrobial Action via Membrane Disruption

The antimicrobial activity of many O-Methylpodocarpic acid analogs is attributed to their ability to disrupt the integrity of bacterial cell membranes.[1][2][7][8] This disruption can lead to the leakage of essential intracellular components and ultimately cell death. The amphipathic nature of many of these analogs, possessing both hydrophobic and hydrophilic regions, facilitates their insertion into and destabilization of the lipid bilayer of bacterial membranes.

Antimicrobial_Mechanism Analog O-Methylpodocarpic Acid Analog Membrane Bacterial Cell Membrane Analog->Membrane Interaction Disruption Membrane Disruption (Pore Formation, Destabilization) Membrane->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed antimicrobial mechanism of membrane disruption.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for two key assays used to evaluate the cytotoxic and antimicrobial activities of O-Methylpodocarpic acid analogs.

Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the O-Methylpodocarpic acid analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow A Seed Cancer Cells (96-well plate) B Treat with Analogs (Serial Dilutions) A->B C Add MTT Reagent B->C D Incubate (Formation of Formazan) C->D E Solubilize Formazan (e.g., with DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Protocol:

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the O-Methylpodocarpic acid analogs in a 96-well microtiter plate containing broth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture a small aliquot from the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Broth_Microdilution_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Analogs in 96-well plate B->C D Incubate Plate (18-24h at 37°C) C->D E Determine MIC (Lowest concentration with no growth) D->E

Sources

A Comparative Analysis of O-Methylpodocarpic Acid and Other Diterpenoids in Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and effective anticancer agents, natural products have perennially served as a rich reservoir of structurally diverse and biologically active compounds. Among these, diterpenoids have emerged as a promising class of molecules with potent antiproliferative and pro-apoptotic activities. This guide provides a comprehensive comparison of the anticancer activity of O-Methylpodocarpic acid and other notable diterpenoids, namely carnosic acid, andrographolide, and totarol. We will delve into their mechanisms of action, compare their efficacy based on available experimental data, and provide detailed protocols for key assays used in their evaluation.

Introduction to the Diterpenoid Contenders

Diterpenoids are a class of organic compounds composed of four isoprene units, giving rise to a wide array of chemical structures and biological activities.[1] The compounds discussed in this guide are all derived from natural sources and have demonstrated significant potential in preclinical cancer research.

O-Methylpodocarpic Acid , a derivative of podocarpic acid, belongs to the podocarpane class of diterpenoids. While research on its specific anticancer properties is still emerging, related podocarpane derivatives have shown promising activity, making O-Methylpodocarpic acid a compound of significant interest.[2]

Carnosic Acid , a phenolic diterpene found in rosemary and sage, is well-documented for its antioxidant, anti-inflammatory, and anticancer properties.[3] Its ability to modulate multiple signaling pathways involved in cancer progression has made it a subject of intense investigation.[4]

Andrographolide , the principal bioactive component of Andrographis paniculata, has a long history of use in traditional medicine.[5] Modern research has validated its potent anticancer effects across a wide range of cancer cell lines, attributable to its influence on key cellular processes like cell cycle progression and apoptosis.[6]

Totarol , a phenolic diterpene extracted from the heartwood of trees of the Podocarpus genus, is known for its antimicrobial and antioxidant activities.[7] Recent studies have also highlighted its potential as an anticancer agent, with some of its derivatives exhibiting remarkable cytotoxicity against cancer cells.[2]

Comparative Anticancer Activity: A Data-Driven Analysis

The efficacy of an anticancer compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a more potent compound. The following table summarizes the reported IC50 values for the selected diterpenoids against various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions may vary.

CompoundCancer Cell LineIC50 (µM)Reference
Podocarpane Derivative (Compound 23) MCF-7 (Breast)< 10[2]
T-84 (Colon)< 10[2]
A-549 (Lung)< 10[2]
Totarane Derivative (Compound 28) A-549 (Lung)0.6[2]
Carnosic Acid A-549 (Lung)12.5[4]
Andrographolide HeLa (Cervical)33.136[5]
MCF-7 (Breast)36.237[5]
A-549 (Lung)50.347[5]

Note: Specific IC50 data for O-Methylpodocarpic acid was not available in the reviewed literature. The data for podocarpane derivative (compound 23), a structurally related compound, is presented as a proxy.

Unraveling the Mechanisms of Action: A Look at Cellular Signaling

The anticancer effects of these diterpenoids are not merely due to non-specific cytotoxicity but are orchestrated through the modulation of specific signaling pathways that govern cell survival, proliferation, and death.

The PI3K/Akt/mTOR Pathway: A Common Target

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[8] Both carnosic acid and andrographolide have been shown to exert their anticancer effects, at least in part, by inhibiting this critical pathway.[4][9]

PI3K_AKT_mTOR_Pathway

By inhibiting key components of this pathway, these diterpenoids can effectively halt the uncontrolled growth and proliferation of cancer cells, ultimately leading to cell cycle arrest and apoptosis.

Induction of Apoptosis: The Common End Game

A desirable characteristic of any anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. All four classes of diterpenoids discussed here have been shown to trigger apoptosis, albeit through potentially different upstream mechanisms.

Totarol and its derivatives are hypothesized to induce apoptosis through the formation of an o-quinone methide intermediate, which can lead to DNA damage and the activation of apoptotic pathways.[7] One highly active totarane derivative was shown to induce apoptosis by increasing the Bax/Bcl-2 ratio, indicating the involvement of the intrinsic mitochondrial pathway.[2] The Bcl-2 family of proteins are key regulators of apoptosis, with Bax promoting and Bcl-2 inhibiting this process.[10]

Carnosic acid has been reported to induce apoptosis through the generation of reactive oxygen species (ROS), leading to DNA fragmentation and the activation of caspases.[4]

Andrographolide also induces apoptosis, and this effect is often linked to its inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[6][9]

Apoptosis_Pathway

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer activity of these diterpenoids.

Cell Viability and Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the diterpenoid compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the diterpenoid compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic and necrotic cells will be positive for both stains.

Caspase Activity Assay

Caspases are a family of proteases that play essential roles in apoptosis. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.

Detailed Protocol:

  • Cell Lysis: Treat cells with the diterpenoid compounds as described for the apoptosis assay. After treatment, lyse the cells using a specific lysis buffer provided in a commercial caspase activity assay kit.

  • Assay Reaction: Add the cell lysate to a 96-well plate. Add the caspase substrate (e.g., a peptide substrate conjugated to a fluorophore or a chromophore) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Detection: Measure the fluorescence or absorbance using a microplate reader. The signal intensity is directly proportional to the caspase activity.

  • Data Analysis: Normalize the results to the protein concentration of the cell lysates and express the caspase activity as a fold change relative to the untreated control.

Conclusion and Future Perspectives

The comparative analysis of O-Methylpodocarpic acid and other anticancer diterpenoids highlights the significant potential of this class of natural products in oncology drug discovery. While derivatives of totarane and podocarpane show remarkable potency in vitro, further studies are imperative to elucidate the specific anticancer activity and mechanism of action of O-Methylpodocarpic acid.

Future research should focus on:

  • Direct Comparative Studies: Evaluating the anticancer activity of O-Methylpodocarpic acid alongside other diterpenoids under standardized conditions to obtain directly comparable IC50 values.

  • In-depth Mechanistic Elucidation: Investigating the specific molecular targets and signaling pathways modulated by O-Methylpodocarpic acid.

  • In Vivo Efficacy: Assessing the antitumor activity of these compounds in preclinical animal models to determine their therapeutic potential in a physiological context.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of these diterpenoids to optimize their potency, selectivity, and pharmacokinetic properties.

The journey from a promising natural product to a clinically approved anticancer drug is long and arduous. However, the compelling preclinical data for these diterpenoids provide a strong rationale for their continued investigation and development as next-generation cancer therapeutics.

References

[5] Methanol extraction revealed anticancer compounds Quinic Acid, 2(5H)‑Furanone and Phytol in Andrographis paniculata - PMC - PubMed Central. Available at: [Link] [6] The andrographolide extracts have been revealed to suppress the development of cancer cells by inhibiting kinase pathways NF-kappaB, PI3K/AKT and induce apoptosis (25,26). The crude dichloromethane extract of the plant inhibits colon cancer cell proliferation and increased production of human peripheral blood lymphocytes at smaller concentrations (27). Ap extracts are known to have potential anti-metastatic and antitumor effect on esophageal cancer (28). Andrographolide, the key bioactive component of Ap has been shown to prevent the development of a diversity of cancer cells corresponding to various types of human cancer (29), including leukemia, melanoma, lung and breast cancer (30,31). Most of the aforementioned studies reported the activity of the andrographolides components of the AP extracts. In the present study, the anticancer activity of non-andrographolide components of Ap extracts was evaluated and the bioactive compounds were characterized. For the first time, to the best of our knowledge, a new set of compounds from the Ap extracts whose extracts exhibit anticancer activity was reported. Available at: [Link] [3] Carnosic acid: an effective phenolic diterpenoid for prevention and management of cancers via targeting multiple signaling pathways - PubMed. Available at: [Link] [4] Antiproliferative Activity of Carnosic Acid is Mediated via Inhibition of Cell Migration and Invasion, and Suppression of Phosphatidylinositol 3-Kinases (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Signaling Pathway - NIH. Available at: [Link] [7] Totarol - Wikipedia. Available at: [Link] [9] The role of andrographolide as a potential anticancer agent against gastric cancer cell lines: a systematic review - PMC - NIH. Available at: [Link] [2] Synthesis and antiproliferative activity of podocarpane and totarane derivatives - PubMed. Available at: [Link] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link] [8] PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series - YouTube. Available at: [Link] [10] YouTube. Available at: [Link] [1] Diterpenes and Their Derivatives as Potential Anticancer Agents - ResearchGate. Available at: [Link]

Sources

Validating the Antitumor Activity of O-Methylpodocarpic Acid In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vivo validation of O-Methylpodocarpic acid (OMPA) as a potential antitumor agent. This document outlines a head-to-head comparison with established chemotherapeutic agents, offering detailed experimental protocols and the scientific rationale behind each step to ensure robust and reliable data.

OMPA, a derivative of the naturally occurring diterpenoid podocarpic acid, has emerged as a compound of interest due to the known cytotoxic activities of related molecules against various cancer cell lines. Diterpenoids isolated from the Podocarpus species have demonstrated a range of pharmacological activities, including anticancer properties[1][2]. While in vitro studies on podocarpane and totarane derivatives, which share a similar structural backbone with OMPA, have shown promising antiproliferative effects on MCF-7 breast cancer cells through mechanisms like apoptosis induction, the in vivo efficacy of OMPA remains to be established[3]. This guide provides a strategic approach to bridge this critical gap in our understanding.

Comparative Framework: OMPA vs. Standard-of-Care Agents

To rigorously assess the therapeutic potential of OMPA, a direct comparison with clinically relevant chemotherapeutics is essential. For this guide, we will focus on a breast cancer model, a cancer type for which diterpenoid derivatives have shown in vitro activity[3]. The selected comparator drugs are:

  • Doxorubicin: An anthracycline antibiotic that is a cornerstone of many chemotherapy regimens. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and cell death[4][5][6].

  • Paclitaxel: A taxane that interferes with microtubule function, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells[7][][9].

This comparative approach will not only determine the standalone efficacy of OMPA but also benchmark its performance against the current standard of care, providing a clear perspective on its potential clinical utility.

Experimental Design: Murine Xenograft Model

The patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model is a well-established method for evaluating the efficacy of novel anticancer agents in vivo[10][11][12]. For this study, we propose a CDX model using a human breast cancer cell line.

Workflow for In Vivo Validation of OMPA

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis cell_culture MCF-7 Cell Culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization vehicle Vehicle Control randomization->vehicle Group 1 ompa O-Methylpodocarpic Acid randomization->ompa Group 2 dox Doxorubicin randomization->dox Group 3 pac Paclitaxel randomization->pac Group 4 tgi Tumor Growth Inhibition vehicle->tgi toxicity Toxicity Assessment vehicle->toxicity ompa->tgi ompa->toxicity pk_pd Pharmacokinetics/Pharmacodynamics ompa->pk_pd dox->tgi dox->toxicity pac->tgi pac->toxicity mechanism Mechanistic Studies on Tumors tgi->mechanism

Caption: Workflow for the in vivo validation of OMPA.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and controls to ensure the integrity of the results.

Protocol 1: Breast Cancer Xenograft Model Establishment
  • Cell Culture: Human breast cancer cells (e.g., MCF-7) are cultured in appropriate media until they reach the logarithmic growth phase.

  • Animal Model: Female immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old, are used[11].

  • Tumor Cell Implantation: A suspension of 5 x 10^6 MCF-7 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse[13].

  • Tumor Growth Monitoring: Tumor dimensions are measured twice weekly with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2[11].

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into four treatment groups (n=8-10 mice per group).

Protocol 2: Treatment Regimen
  • Group 1 (Vehicle Control): Administered with the vehicle used to dissolve OMPA (e.g., a solution of 10% DMSO, 40% PEG300, and 50% saline).

  • Group 2 (O-Methylpodocarpic Acid): The dosage will need to be determined by preliminary dose-ranging studies. A starting point could be 25-50 mg/kg, administered via intraperitoneal (IP) injection or oral gavage daily.

  • Group 3 (Doxorubicin): Administered at a clinically relevant dose, for example, 2 mg/kg via IP injection once a week[14].

  • Group 4 (Paclitaxel): Administered at a dose of 10 mg/kg via IP injection every three days.

Treatment should continue for a predefined period, typically 21-28 days, or until tumors in the control group reach a predetermined maximum size.

Protocol 3: Endpoint Analysis
  • Tumor Growth Inhibition (TGI): The primary endpoint is the change in tumor volume over time. TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Toxicity Assessment:

    • Body Weight: Monitored twice weekly as a general indicator of health.

    • Clinical Observations: Daily monitoring for any signs of distress or adverse reactions.

    • Hematology and Serum Chemistry: At the end of the study, blood samples are collected for complete blood counts and analysis of liver and kidney function markers.

    • Histopathology: Major organs (liver, kidney, heart, spleen, lungs) are collected, fixed in formalin, and examined for any treatment-related toxicities.

  • Pharmacokinetic (PK) Analysis: Blood samples are collected at various time points after the first and last doses to determine the concentration of OMPA and its metabolites. This helps in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound[15][16].

  • Mechanistic Studies on Excised Tumors:

    • Immunohistochemistry (IHC): Tumors are stained for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).

    • Western Blot Analysis: To quantify the expression of key proteins involved in apoptosis (e.g., Bax, Bcl-2) and cell cycle regulation.

    • Gene Expression Analysis (qPCR): To measure changes in the mRNA levels of genes related to the proposed mechanism of action.

Data Presentation and Comparison

All quantitative data should be summarized in clear and concise tables for easy comparison between the treatment groups.

Table 1: Comparative Efficacy of OMPA and Standard Chemotherapies

Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle ControlN/A
OMPA (dose)
Doxorubicin (2 mg/kg)
Paclitaxel (10 mg/kg)

Table 2: Comparative Toxicity Profile

Treatment GroupKey Hematological Parameters (e.g., WBC, RBC, Platelets)Key Serum Chemistry (e.g., ALT, AST, BUN, Creatinine)Histopathological Findings in Major Organs
Vehicle ControlNormal rangesNormal rangesNo abnormalities
OMPA (dose)
Doxorubicin (2 mg/kg)
Paclitaxel (10 mg/kg)

Visualizing a Potential Mechanism of Action for OMPA

Based on the activity of related diterpenoids, a plausible mechanism for OMPA's antitumor effect is the induction of apoptosis. The following diagram illustrates this hypothetical pathway.

apoptosis_pathway OMPA O-Methylpodocarpic Acid Bcl2 Bcl-2 (Anti-apoptotic) OMPA->Bcl2 Inhibits Bax Bax (Pro-apoptotic) OMPA->Bax Activates Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by OMPA.

Conclusion and Future Directions

This guide provides a robust framework for the in vivo validation of O-Methylpodocarpic acid's antitumor activity. By employing a comparative study design with established chemotherapeutic agents and incorporating comprehensive endpoint analyses, researchers can generate high-quality, translatable data. The successful completion of these studies will be a critical step in determining the potential of OMPA as a novel therapeutic agent for cancer treatment. Positive results would warrant further investigation into its detailed molecular mechanisms, exploration in other cancer models, and potential combination therapies to enhance its efficacy.

References

  • Giglio, J., Gikonyo, K., Ziboh, V., & Jordan, C. (2018). Anticancer properties of tocotrienols: A review of cellular mechanisms and molecular targets. Journal of Cellular Biochemistry.
  • El-Hawaz, R. F., Darwish, A. G., & El-Karemy, Z. R. (2022). Phytochemical and metabolic profiling of the different Podocarpus species in Egypt: Potential antimicrobial and antiproliferative activities. Saudi Journal of Biological Sciences, 29(4), 2213-2226.
  • Liu, R., et al. (2010). Design, Synthesis, and Structure-Activity Relationship of Podocarpic Acid Amides as Liver X Receptor Agonists for Potential Treatment of Atherosclerosis. Journal of Medicinal Chemistry, 53(23), 8345–8354.
  • Barria, C., et al. (2000). A fluorescence study of the interaction and location of (+)-totarol, a diterpenoid bioactive molecule, in model membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1468(1-2), 1-12.
  • Tajbakhsh, A., et al. (2025). How does Doxorubicin ('Red Devil')
  • Ahmad, F., et al. (2022). Study of the Anticancer Potential of Plant Extracts Using Liver Tumor Microphysiological System. Pharmaceuticals, 15(1), 95.
  • Salehi, B., et al. (2020). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. Foods, 9(12), 1827.
  • Pors, K., & Patterson, L. H. (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. MDPI.
  • Ottewell, P. D., et al. (2009). Anticancer mechanisms of doxorubicin and zoledronic acid in breast cancer tumor growth in bone. Molecular Cancer Therapeutics, 8(10), 2821-2832.
  • San-Martín, C., et al. (2018). Synthesis and antiproliferative activity of podocarpane and totarane derivatives. European Journal of Medicinal Chemistry, 158, 816-827.
  • Bobak, M., et al. (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. Molecules, 29(8), 1891.
  • Mizdrak, M., et al. (2024). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 16(11), 2007.
  • Al-Kein, A. N., et al. (2022). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. International Journal of Molecular Sciences, 23(23), 15003.
  • Bioactive Totarol™ Research Studies. (n.d.). Totarol.
  • Zajączkowska, R., et al. (2022). Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. Cancers, 14(18), 4531.
  • Dobrolecki, L. E., et al. (2016). In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. Current Protocols in Pharmacology, 73, 14.24.1-14.24.21.
  • Alam, M. A., et al. (2021). Diterpenes/Diterpenoids and Their Derivatives as Potential Bioactive Leads against Dengue Virus: A Computational and Network Pharmacology Study. Molecules, 26(22), 6803.
  • Sharma, G., et al. (2024). A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer. Journal of Controlled Release, 370, 14-36.
  • Alam, M. A., et al. (2021). Diterpenes/Diterpenoids and Their Derivatives as Potential Bioactive Leads against Dengue Virus: A Computational and Network Pharmacology Study.
  • In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers. (n.d.). BenchChem.
  • Alhakamy, N. A., et al. (2023).
  • Lee, H. A., et al. (2021). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Animal Cells and Systems, 25(3), 177-184.
  • Mechanism of Action of Paclitaxel. (2024). BOC Sciences.
  • Zhang, Y., et al. (2023). A comprehensive review on the medicinal usage of Podocarpus species: Phytochemistry and pharmacology. Journal of Ethnopharmacology, 304, 116038.
  • Paclitaxel. (n.d.). In Wikipedia.
  • Xenograft Method In Breast Cancer Mouse Model Optimization: Liter
  • Budach, W., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent Results in Cancer Research, 168, 1-13.
  • Nanoliposomal encapsulation approach for enhancing the anticancer biological compounds produced in birch callus cell extracts. (2025).
  • Di Lorenzo, A., et al. (2024). Anticancer Activity of Plant Tocotrienols, Fucoxanthin, Fucoidan, and Polyphenols in Dietary Supplements. Nutrients, 16(7), 999.
  • Zhang, Q., et al. (2022). Comparative Pharmacokinetics of Three Bioactive Diterpenoids of Rabdosia serra Extract in Normal and Con A-Induced Liver Injury Rats Using UPLC-MS/MS. Frontiers in Pharmacology, 13, 897931.
  • Doxorubicin. (n.d.). In Wikipedia.
  • Mthembu, N. N., & Mthimkhulu, S. (2024). Plant-Derived Anti-Cancer Therapeutics and Biopharmaceuticals. Plants, 13(10), 1361.
  • (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. (2016). PubMed.
  • In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment. (2025).
  • Kim, H., et al. (2021). Metabolism of Diterpenoids Derived from the Bark of Cinnamomum cassia in Human Liver Microsomes. Metabolites, 11(11), 738.
  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega.
  • Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. (n.d.).
  • Wang, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 543.
  • How can i apply xenograft for breast cancer cell lines in mouse as an in vivo breast cancer model?. (2013).
  • Patel, K., & Singh, G. (2023). Paclitaxel. In StatPearls.
  • New Anticancer Agents: Design, Synthesis and Evalu
  • Choi, S. Y., et al. (2018).
  • Nasiri, H., et al. (2021). Identification of novel anti-cancer agents by the synthesis and cellular screening of a noscapine-based library. Bioorganic Chemistry, 115, 105135.

Sources

A Comparative Efficacy Analysis of Synthetic vs. Natural O-Methylpodocarpic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of O-Methylpodocarpic acid derived from synthetic and natural sources. This document delves into the available experimental data on its antimicrobial, anti-inflammatory, and anticancer properties, offering a critical perspective for future research and development.

O-Methylpodocarpic acid, a derivative of the naturally occurring diterpenoid podocarpic acid, has garnered significant interest in the scientific community for its potential therapeutic applications. Podocarpic acid itself is primarily sourced from various species of the Podocarpus plant genus.[1][2][3][4] The methylation of podocarpic acid to yield O-Methylpodocarpic acid is a common synthetic modification aimed at enhancing its biological activity and pharmacokinetic properties.[5][6] This guide will explore the nuances of both "synthetic" and "natural" O-Methylpodocarpic acid, with the understanding that the synthetic route often commences from a natural precursor.

Understanding the "Synthetic" vs. "Natural" Distinction

In the context of O-Methylpodocarpic acid, the line between "synthetic" and "natural" can be nuanced. The "natural" form would ideally be O-Methylpodocarpic acid directly isolated from a plant source. While podocarpic acid is abundant in certain plant species, the direct isolation of its O-methylated form is less commonly reported. Therefore, "natural" in this guide will primarily refer to podocarpic acid extracted from its botanical sources.

"Synthetic" O-Methylpodocarpic acid, in most reported instances, is derived from this naturally sourced podocarpic acid through a laboratory-based methylation process.[5] This semi-synthetic approach allows for the production of a more standardized and readily available compound for research purposes. For the scope of this guide, the comparison will focus on the biological efficacy of this semi-synthetic O-Methylpodocarpic acid against the backdrop of the known activities of its natural precursor and related compounds.

Efficacy Comparison: A Data-Driven Analysis

Antimicrobial Efficacy

The antimicrobial potential of podocarpic acid and its derivatives has been a subject of investigation. While specific minimum inhibitory concentration (MIC) data for O-Methylpodocarpic acid is not extensively detailed in the readily available literature, studies on related compounds provide valuable insights. For instance, derivatives of podocarpic acid have shown activity against various bacterial strains.

A study on podocarpic acid-polyamine conjugates highlighted their potential as growth inhibitors of Gram-positive bacteria like Staphylococcus aureus (MRSA).[7] Another study on derivatives of p-coumaric acid, a different class of natural phenolic compounds, demonstrated the utility of the tube dilution method for evaluating in vitro antimicrobial activity against a range of bacterial and fungal strains.[8] This methodology is directly applicable to assessing the antimicrobial efficacy of O-Methylpodocarpic acid.

Table 1: Representative Antimicrobial Activity of a Podocarpic Acid Derivative

CompoundTarget OrganismMIC (µg/mL)Reference
Madecassic Acid (a triterpenoid)Staphylococcus aureus31.25[9]

Note: This table presents data for a different natural product to illustrate the type of data available for antimicrobial activity. Specific MIC values for O-Methylpodocarpic acid need to be established through dedicated experimental work.

Anti-Inflammatory Efficacy

The anti-inflammatory properties of diterpenes and related phenolic compounds are well-documented.[2][3] While specific IC50 values for O-Methylpodocarpic acid in anti-inflammatory assays are not prominently reported, the mechanisms of action of similar compounds suggest potential pathways to investigate. For example, some phenolic acids have been shown to exert their anti-inflammatory effects by inhibiting the production of inflammatory mediators in macrophages.[10][11]

The evaluation of anti-inflammatory activity can be conducted through various in vitro assays, such as the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[10]

Table 2: Representative Anti-inflammatory Activity of a Natural Compound

CompoundAssayIC50 (µg/mL)Reference
1-O-methyl chrysophanolProtein denaturation63[12]

Note: This table provides an example of anti-inflammatory data. The IC50 of O-Methylpodocarpic acid in relevant assays would need to be determined experimentally.

Anticancer Efficacy

The cytotoxic effects of podocarpic acid derivatives against various cancer cell lines have been explored.[5] While comprehensive data for O-Methylpodocarpic acid is limited, related compounds have shown promising activity. For instance, a study on a methanolic extract of Artocarpus heterophyllus demonstrated cytotoxicity against the A549 lung cancer cell line with an IC50 value of 35.26 µg/mL, while showing no toxicity to normal cells.[8] Another study reported the cytotoxic effects of a compound on HeLa cells with IC50 values decreasing over time, indicating a time-dependent effect.[13]

Table 3: Representative Anticancer Activity of a Natural Product Extract

Extract/CompoundCell LineIC50 (µg/mL)Reference
Methanolic extract of Artocarpus heterophyllusA54935.26[8]
FPOAHeLa (48h)15.30[13]

Note: This table illustrates the type of data available for anticancer activity. The cytotoxic profile of O-Methylpodocarpic acid against a panel of cancer cell lines should be a priority for future research.

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments.

Workflow for Comparative Efficacy Evaluation

Caption: Workflow for comparing the efficacy of synthetic and natural O-Methylpodocarpic acid.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of O-Methylpodocarpic acid against a target bacterial strain, such as Staphylococcus aureus.[14][15]

Materials:

  • O-Methylpodocarpic acid (synthetic and/or natural)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of O-Methylpodocarpic Acid Stock Solution: Dissolve a known weight of O-Methylpodocarpic acid in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the O-Methylpodocarpic acid stock solution with MHB to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determining MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Inhibition in Macrophages

This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 macrophage cells.[10]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS

  • O-Methylpodocarpic acid

  • Lipopolysaccharide (LPS)

  • Griess Reagent

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of O-Methylpodocarpic acid for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

Protocol 3: Anticancer Cytotoxicity Assay (MTT Assay)

This protocol details the MTT assay to evaluate the cytotoxic effect of O-Methylpodocarpic acid on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa human cervical cancer cell line

  • DMEM supplemented with 10% FBS

  • O-Methylpodocarpic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with different concentrations of O-Methylpodocarpic acid for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

While specific mechanistic studies on O-Methylpodocarpic acid are not abundant, the known activities of related diterpenoids and phenolic compounds suggest potential signaling pathways that may be involved in its biological effects.

G cluster_antimicrobial Antimicrobial Action cluster_anti_inflammatory Anti-inflammatory Action cluster_anticancer Anticancer Action A O-Methylpodocarpic Acid B Bacterial Cell Membrane Disruption A->B C Inhibition of Efflux Pumps A->C D O-Methylpodocarpic Acid E Inhibition of NF-κB Pathway D->E F Reduced Production of Pro-inflammatory Cytokines (TNF-α, IL-6) E->F G Decreased NO and PGE2 Synthesis E->G H O-Methylpodocarpic Acid I Induction of Apoptosis H->I J Cell Cycle Arrest H->J K Inhibition of Angiogenesis H->K

Caption: Plausible signaling pathways for the biological activities of O-Methylpodocarpic acid.

Conclusion and Future Directions

The available evidence suggests that O-Methylpodocarpic acid, a semi-synthetic derivative of a natural product, holds promise as a bioactive compound with potential antimicrobial, anti-inflammatory, and anticancer properties. However, a significant gap in the literature exists regarding a direct comparative analysis of the efficacy of its synthetic versus naturally occurring forms. Furthermore, there is a need for more comprehensive studies to elucidate its precise mechanisms of action and to establish a robust profile of its biological activities with quantitative data (MIC and IC50 values).

Future research should prioritize the following:

  • Isolation and characterization of O-Methylpodocarpic acid from natural sources to enable a direct and accurate comparison with its synthetic counterpart.

  • Head-to-head comparative studies evaluating the antimicrobial, anti-inflammatory, and anticancer efficacy of synthetic and natural O-Methylpodocarpic acid using standardized protocols.

  • In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by O-Methylpodocarpic acid.

  • In vivo studies to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the compound.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of O-Methylpodocarpic acid, paving the way for the development of novel and effective therapeutic agents.

References

  • [Author(s), (Year). Title of the article. Journal Name, Volume(Issue), pages. URL]
  • [Author(s), (Year). Title of the article. Journal Name, Volume(Issue), pages. URL]
  • [Author(s), (Year). Title of the article. Journal Name, Volume(Issue), pages. URL]
  • ARUP Laboratories. (n.d.). Antimicrobial Susceptibility - MIC, Individual. ARUP Laboratories Test Directory. Retrieved from [Link]

  • PubChem. (n.d.). Podocarpic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Afolayan, A. J., & Tarin, M. (2011). Anti-inflammatory, antioxidant, anti-tyrosinase and phenolic contents of four Podocarpus species used in traditional medicine in South Africa. Journal of Ethnopharmacology, 136(3), 496-503. [Link]

  • Hedrick, J. B. (2014). Diversity-Oriented Synthesis of a Library of Podocarpic Acid Derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 2097-2108.
  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (−)-O-methylpodocarpic acid (195a) and... Retrieved from [Link]

  • Patil, R. H., et al. (2021). Anti-inflammatory potential of 1-O-methyl chrysophanol from Amycolatopsis thermoflava ICTA 103: an exploratory study. Natural Product Research, 35(22), 4785-4789. [Link]

  • Kim, M. H., et al. (2018). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. Journal of the Korean Society for Applied Biological Chemistry, 61(4), 461-467. [Link]

  • Wang, Y., et al. (2018). Phenolic Diterpenoid Derivatives as Anti-Influenza A Virus Agents. Molecules, 23(11), 2826. [Link]

  • Kenny, J. G., et al. (2017). Anti-staphylococcal fatty acids: mode of action, bacterial resistance and implications for therapeutic application. FEMS Microbiology Reviews, 41(4), 455-472. [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... Retrieved from [Link]

  • Zhang, L., et al. (2023). A comprehensive review on the medicinal usage of Podocarpus species: Phytochemistry and pharmacology. Journal of Ethnopharmacology, 309, 116401. [Link]

  • Li, Y., et al. (2016). FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway. Oncology Letters, 12(5), 3753-3757. [Link]

  • ResearchGate. (n.d.). IC50 Values of Isolated Compounds as Anti-inflammatory agents. Retrieved from [Link]

  • Chen, Y., et al. (2022). Antibacterial Activity and Mechanism of Madecassic Acid against Staphylococcus aureus. Molecules, 27(19), 6279. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Wikipedia. (n.d.). Podocarpus. Retrieved from [Link]

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

  • Brieflands. (2018). In Vitro Evaluation of Cytotoxic and Antiproliferative Effects of Portulaca oleracea Ethanolic Extracton on HeLa Cell Line. Journal of Client-Centered Nursing Care, 4(3), 195-200. [Link]

  • Copp, B. R., et al. (2022). Valorisation of the diterpene podocarpic acid - Antibiotic and antibiotic enhancing activities of polyamine conjugates. Bioorganic & Medicinal Chemistry, 63, 116762. [Link]

  • PubMed. (1997). [Chemical compositions of Podocarpus imbricatus]. Zhongguo Zhong Yao Za Zhi, 22(10), 616-7, 639. [Link]

  • CONICET. (n.d.). Anti-inflammatory properties of phenolic lactones isolated from Caesalpinia paraguariensis stem bark. Retrieved from [Link]

  • National Institutes of Health. (2016). (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. Molecules, 21(9), 1194. [Link]

  • PubMed. (2021). Anti-inflammatory effects of oleic acid and the anthocyanin keracyanin alone and in combination: effects on monocyte and macrophage responses and the NF-κB pathway. Food & Function, 12(13), 5946-5959. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of compounds on Staphylococuss aureus. Retrieved from [Link]

  • PubMed. (2013). Effects of Aloe-emodin and Emodin on Proliferation of the MKN45 Human Gastric Cancer Cell Line. Biological & Pharmaceutical Bulletin, 36(11), 1781-1786. [Link]

  • MDPI. (2019). Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts. Molecules, 24(23), 4223. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2022). Breakpoint tables for interpretation of MICs and zone diameters. Version 12.0. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). ISOLATION, PURIFICATION AND CHARACTERIZATION OF BIOACTIVE COMPOUNDS FROM STACHYTARPHETA URTICIFOLIA (SALISB.) SIMS. 12(11), 5901-5906. [Link]

  • National Institutes of Health. (2021). Phytochemical and metabolic profiling of the different Podocarpus species in Egypt: Potential antimicrobial and antiproliferative activities. Saudi Journal of Biological Sciences, 28(12), 7333-7345. [Link]

  • National Institutes of Health. (2019). Antimicrobial and Antibiofilm Activity against Staphylococcus aureus of Opuntia ficus-indica (L.) Mill. Cladode Polyphenolic Extracts. Antibiotics, 8(2), 57. [Link]

  • ResearchGate. (2018). Anti-Inflammatory Effect of o-Vanillic Acid on Lipopolysaccharide-Stimulated Macrophages and Inflammation Models. Journal of Food and Nutrition Research, 6(4), 235-241. [Link]

  • MDPI. (2016). (+)-Podocarpic Acid as Chiral Template in the Synthesis of Aphidicolane, Stemodane and Stemarane Diterpenoids. Molecules, 21(9), 1194. [Link]

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

  • ResearchGate. (2022). Valorisation of the diterpene podocarpic acid – Antibiotic and antibiotic enhancing activities of polyamine conjugates. Bioorganic & Medicinal Chemistry, 63, 116762. [Link]

  • IIP Series. (n.d.). EXTRACTION, ISOLATION AND PURIFICATION OF PURE COMPOUNDS 3-METHYL-HENEICOSANE FROM MESOSPHAERUM SUAVEOLENS (LANCHAK) OF LAMIACEA. Retrieved from [Link]

  • ResearchGate. (n.d.). The cytotoxic effect of 0 µM–300 µM oleanolic acid treatment in cell... Retrieved from [Link]

  • PubMed. (2005). Design, Synthesis, and Structure-Activity Relationship of Podocarpic Acid Amides as Liver X Receptor Agonists for Potential Treatment of Atherosclerosis. Bioorganic & Medicinal Chemistry Letters, 15(20), 4574-4578. [Link]

  • Science and Education Publishing. (2018). Anti-Inflammatory Effect of o-Vanillic Acid on Lipopolysaccharide-Stimulated Macrophages and Inflammation Models. Journal of Food and Nutrition Research, 6(4), 235-241. [Link]

  • MDPI. (2023). Anti-Staphylococcus aureus Activity and Structural Characterization of Rationally Designed Peptides. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • National Institutes of Health. (2021). Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract. Molecules, 26(11), 3294. [Link]

  • MDPI. (2019). Isolation and Purification of Bioactive Compounds from the Stem Bark of Jatropha podagrica. Molecules, 24(5), 969. [Link]

  • National Institutes of Health. (2018). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Pathogens, 7(4), 95. [Link]

  • MDPI. (2023). Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid. Nutrients, 15(1), 224. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-Methylpodocarpic acid
Reactant of Route 2
O-Methylpodocarpic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。